molecular formula C14H9F5N2O3S B1499095 Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate CAS No. 941716-88-7

Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate

Cat. No.: B1499095
CAS No.: 941716-88-7
M. Wt: 380.29 g/mol
InChI Key: ZFWIQYGUHPHWEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H9F5N2O3S and its molecular weight is 380.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5N2O3S/c15-7-8(16)10(18)12(11(19)9(7)17)24-13(22)6-5-20-14(25-6)21-1-3-23-4-2-21/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWIQYGUHPHWEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60656426
Record name Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-88-7
Record name 2,3,4,5,6-Pentafluorophenyl 2-(4-morpholinyl)-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941716-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60656426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Biological Activity & Therapeutic Potential of 2-Morpholino-1,3-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-morpholino-1,3-thiazole scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its biphasic solubility profile and versatile binding capabilities. This monograph analyzes the scaffold’s utility as a dual PI3K/mTOR inhibitor in oncology and its emerging role in antimicrobial therapeutics.

Unlike generic thiazoles, the incorporation of the morpholine ring at the C-2 position critically enhances pharmacokinetic properties, specifically aqueous solubility and metabolic stability, while acting as a hydrogen bond acceptor in the ATP-binding pockets of kinase domains. This guide synthesizes recent Structure-Activity Relationship (SAR) data, details self-validating synthetic protocols, and maps the molecular mechanisms driving its biological activity.

Structural Rationale & SAR Analysis

The efficacy of 2-morpholino-1,3-thiazole derivatives stems from the synergistic interaction between the heterocyclic core and its substituents.

The Pharmacophore Triad
  • The Morpholine Ring (C-2 Position):

    • Function: Acts as a solubility anchor and a hydrogen bond acceptor.

    • Mechanistic Insight: In kinase inhibition, the morpholine oxygen often forms a critical hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3K

      
      ), mimicking the adenine ring of ATP.
      
  • The 1,3-Thiazole Core:

    • Function: A rigid aromatic linker that orients substituents into hydrophobic pockets.

    • Stability:[1][2] The sulfur atom enhances lipophilicity (

      
      -
      
      
      
      stacking interactions), while the nitrogen serves as a proton acceptor.
  • C-4/C-5 Substitution:

    • Function: Specificity determinants.[3] Bulky aryl groups at C-4 (e.g., 4-nitrophenyl, 2-ethoxyphenol) extend into the affinity pocket, determining selectivity between PI3K isoforms and mTOR.

Visualization: SAR Logic Map

The following diagram illustrates the functional dissection of the scaffold.

SAR_Map Core 1,3-Thiazole Core (Scaffold Rigidity) Morpholine 2-Morpholine Moiety (Solubility & H-Bonding) Core->Morpholine C-2 Attachment Substituent C-4/C-5 Aryl Groups (Selectivity & Potency) Core->Substituent C-4/C-5 Attachment Target_Kinase Kinase Hinge Region (ATP Binding Site) Morpholine->Target_Kinase H-Bond (Val851) Target_Pocket Hydrophobic Affinity Pocket Substituent->Target_Pocket Van der Waals / π-Stacking

Figure 1: Structure-Activity Relationship (SAR) map highlighting the pharmacophoric contributions of the 2-morpholino-1,3-thiazole scaffold.[4][5][6][7]

Therapeutic Mechanisms: Oncology Focus

The primary application of this scaffold is the inhibition of the PI3K/Akt/mTOR signaling pathway , a cascade frequently hyperactivated in glioblastomas, breast cancer, and leukemia.

Mechanism of Action: Dual Inhibition

2-Morpholino-1,3-thiazole derivatives function as ATP-competitive inhibitors . By occupying the ATP-binding cleft of both PI3K (p110 subunit) and mTOR, they prevent the phosphorylation of PIP2 to PIP3. This blockade halts the recruitment of Akt to the membrane, effectively silencing downstream survival signaling.

  • Key Insight: Dual inhibition is superior to selective inhibition because it prevents the feedback loop activation of Akt that often occurs when mTORC1 is inhibited alone (via S6K1).

Visualization: Pathway Blockade

PI3K_Pathway RTK RTK (Growth Factor Receptor) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3    Akt Akt (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1/2 Akt->mTOR Activation CellCycle Cell Survival & Proliferation mTOR->CellCycle Translation Control Inhibitor 2-Morpholino-Thiazole (Inhibitor) Inhibitor->PI3K Blocks ATP Site Inhibitor->mTOR Blocks ATP Site

Figure 2: Mechanism of Action showing dual blockade of PI3K and mTOR nodes by 2-morpholino-thiazole derivatives.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating checkpoints.

Synthesis: Hantzsch Thiazole Condensation

This is the industry-standard method for generating the scaffold.

Reagents:

  • 1-Morpholino-3-phenylthiourea (Precursor A)

  • 
    -Haloketone (e.g., phenacyl bromide) (Precursor B)
    
  • Solvent: Ethanol or DMF[7]

  • Catalyst: Anhydrous Sodium Acetate (if needed)[6]

Protocol:

  • Stoichiometry: Dissolve 1.0 eq of Precursor A in absolute ethanol (0.1 M concentration).

  • Addition: Add 1.0 eq of Precursor B dropwise at room temperature.

  • Reflux: Heat to reflux for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The disappearance of the thiourea spot indicates completion.

  • Workup: Cool the mixture. Pour into crushed ice/water.

  • Purification: Filter the precipitate. Recrystallize from ethanol/DMF.

    • Validation: Verify structure via

      
      H-NMR (Look for thiazole proton singlet at 
      
      
      
      6.5–7.5 ppm).
Biological Assay: ADP-Glo™ Kinase Assay (PI3K )

This luminescent assay quantifies kinase activity by measuring ADP generation, providing a direct correlation to inhibitor potency.

Protocol:

  • Preparation: Prepare 1x kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl

    
    , 1 mM EGTA, 0.03% CHAPS).
    
  • Enzyme Reaction:

    • Add 2

      
      L of PI3K
      
      
      
      enzyme (0.5 ng/
      
      
      L) to a 384-well white plate.
    • Add 2

      
      L of the 2-morpholino-thiazole derivative (serially diluted in DMSO).
      
    • Incubate for 10 min at 25°C (Thermodynamic equilibration).

  • Substrate Initiation: Add 1

    
    L of ATP (10 
    
    
    
    M) and PIP2 substrate (50
    
    
    M). Incubate for 60 min.
  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent (Converts ADP to ATP 
      
      
      
      Luciferase light). Incubate 30 min.
  • Readout: Measure luminescence (RLU). Calculate IC

    
     using a sigmoidal dose-response curve.
    

Data Summary: Potency Landscape

The following table summarizes the inhibitory constants (IC


) of key 2-morpholino-1,3-thiazole derivatives reported in recent literature [1][3]. Note the impact of the C-4 substituent on potency.[8]
Compound IDC-4 SubstituentPI3K

IC

(

M)
mTOR IC

(

M)
Cell Line (MCF-7) GI

Ref (Control) Wortmannin0.005N/A0.45

M
3b 2-Ethoxyphenol0.086 0.221 1.2

M
3e 3-Cl-4-NO

-phenyl
0.1120.4502.1

M
12 4-Bromophenyl0.550>1.05.3

M
SZ-C14 Phenyl (unsubstituted)1.200>5.0>10

M

Analysis: Compound 3b demonstrates that electron-donating groups (ethoxy) and H-bond donors (phenol) on the C-4 aryl ring significantly enhance binding affinity compared to unsubstituted or electron-withdrawing variants [1].

Future Outlook & Optimization

The 2-morpholino-1,3-thiazole scaffold is currently in the "Lead Optimization" phase. Future development focuses on:

  • Selectivity Tuning: Modifying the morpholine ring (e.g., bridging) to differentiate between PI3K isoforms (

    
     vs 
    
    
    
    ).
  • Metabolic Stability: Replacing the thiazole C-5 hydrogen with fluorine to block metabolic oxidation.

  • Hybrid Molecules: Conjugating the scaffold with coumarin or benzimidazole to target resistant bacterial strains (e.g., MRSA) [2].

References

  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. Available at: [Link]

  • Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis and Anticancer Activity. Bentham Science. Available at: [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. Available at: [Link]

Sources

A-001: An In-Depth Guide to Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate represents a confluence of two critical motifs in modern medicinal chemistry: the biologically active 2-aminothiazole scaffold and the highly efficient pentafluorophenyl (PFP) activated ester. While specific documentation on this exact molecule is sparse, its structure provides a clear roadmap to its synthesis, purpose, and application. This guide deconstructs the molecule to provide a foundational understanding of its components, outlines a robust synthetic strategy based on established chemical principles, and explores its potential applications in drug discovery as a powerful acylating agent for conjugating the bioactive 2-morpholinothiazole moiety to target molecules. This document serves as a technical resource for researchers and drug development professionals aiming to leverage similar chemical tools.

Introduction: Deconstructing the Target Molecule

The subject of this guide, Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, is best understood by examining its two primary components. This analysis provides immediate insight into its function as a specialized chemical reagent.

  • The Bioactive Core: 2-Morpholino-1,3-thiazole-5-carboxylate The 2-aminothiazole ring is a privileged scaffold in drug development, forming the core of numerous approved drugs and clinical candidates.[1][2] This heterocyclic system is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The substitution of a morpholine group at the 2-position creates a tertiary amine, a common feature in many pharmacologically active compounds that can influence solubility, cell permeability, and target engagement. Recent studies have highlighted the anticancer potential of various morpholinothiazole derivatives.[3][4] The carboxylate group at the 5-position serves as the essential chemical handle for further modification.

  • The Activating Group: Pentafluorophenyl (PFP) Ester The PFP ester is a highly reactive functional group used extensively in bioconjugation and peptide synthesis.[5][6][7] Its reactivity stems from the five electron-withdrawing fluorine atoms on the phenyl ring, which make the ester carbonyl carbon highly electrophilic and an excellent leaving group. A key advantage of PFP esters over other activating groups, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to spontaneous hydrolysis, leading to more efficient and controlled reactions in aqueous environments.[6][8] This stability and high reactivity make PFP esters ideal for coupling carboxylic acids to primary and secondary amines to form stable amide bonds.[8]

Combining these two components creates a molecule designed for a specific purpose: to act as an efficient delivery agent for the 2-morpholinothiazole pharmacophore.

Synthesis and Chemical Logic

Stage 1: Synthesis of 2-Morpholino-1,3-thiazole-5-carboxylic Acid (3)

The construction of the thiazole ring is most effectively achieved via the Hantzsch thiazole synthesis, a classic and reliable method involving the condensation of an α-haloketone equivalent with a thiourea derivative.[9][10]

A plausible and efficient route starts from ethyl 3-ethoxyacrylate, as demonstrated in related syntheses.[11]

Synthesis_Stage1

Causality and Rationale:

  • Formation of Enaminone (1): The synthesis begins with the reaction of ethyl 3-ethoxyacrylate with morpholine. Morpholine acts as a nucleophile, displacing the ethoxy group to form the more stable enaminone intermediate, ethyl 3-morpholinoacrylate. This step is crucial for directing the subsequent halogenation.

  • α-Bromination (2): The enaminone is then treated with an electrophilic bromine source like N-Bromosuccinimide (NBS). The electron-donating character of the morpholino nitrogen activates the α-carbon, facilitating a selective bromination to yield ethyl 2-bromo-3-morpholinoacrylate.[11]

  • Hantzsch Cyclization: The α-bromo intermediate is the key substrate for the Hantzsch reaction. Condensation with thiourea proceeds via nucleophilic attack of the thiourea sulfur on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the stable 2-aminothiazole ring.[11][12]

  • Ester Hydrolysis (3): The final step in this stage is the saponification of the ethyl ester using a base such as lithium hydroxide (LiOH) to yield the target carboxylic acid precursor 3 .

Stage 2: Activation to Pentafluorophenyl Ester (4)

With the carboxylic acid in hand, the final step is the esterification with pentafluorophenol. This is a standard coupling reaction, typically mediated by a carbodiimide.

Synthesis_Stage2

Causality and Rationale:

  • Carbodiimide Activation: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid. They react with the carboxylate to form a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: Pentafluorophenol then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This forms the desired PFP ester and releases a urea byproduct (which is water-soluble in the case of EDC, simplifying purification). The choice of PFP is deliberate; its high reactivity and stability make it superior for subsequent conjugation reactions.[5][7]

Key Applications and Experimental Protocols

The primary function of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate (4) is to serve as a ready-to-use building block for conjugating the 2-morpholinothiazole moiety onto molecules containing primary or secondary amines, such as proteins, peptides, or small molecule linkers.

Application

Protocol: Amine Coupling with a Model Peptide

This protocol describes a general procedure for labeling a peptide containing a lysine residue with the PFP ester reagent 4 .

Materials:

  • Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate (4 )

  • Peptide with an accessible amine (e.g., GGGKGGGK)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]

  • Reaction Buffer: 0.1 M sodium phosphate, pH 7.5-8.0

  • N,N-Diisopropylethylamine (DIPEA)

  • Reverse-Phase HPLC system for purification

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the PFP ester 4 in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM). PFP esters are moisture-sensitive, so prolonged storage in solution is not recommended.[8]

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Reaction Initiation: Add a 5- to 10-fold molar excess of the PFP ester stock solution to the stirring peptide solution. Add a small amount of DIPEA (2-3 equivalents relative to the ester) to act as a base, ensuring the amine nucleophile is deprotonated and reactive.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight. The progress can be monitored by LC-MS by observing the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the peptide plus the 2-morpholinothiazole-5-carbonyl moiety (M + 196.03 Da).

  • Purification: Upon completion, purify the reaction mixture using reverse-phase HPLC to separate the labeled peptide from unreacted starting materials and byproducts.

  • Verification: Confirm the identity and purity of the final conjugate by mass spectrometry.

Self-Validation and Causality:

  • Solvent Choice: DMF/DMSO is used to dissolve the hydrophobic PFP ester before adding it to the aqueous buffer, preventing precipitation and ensuring it is available for reaction.[8]

  • pH Control: A slightly basic pH (7.5-8.0) is optimal because it ensures that the target primary amines (e.g., lysine ε-amino group) are in their deprotonated, nucleophilic state, while minimizing hydrolysis of the ester.

  • Molar Excess: Using a molar excess of the PFP ester drives the reaction to completion, maximizing the yield of the desired conjugate.

Potential Biological Significance

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, known for its diverse biological activities.[1][2][10] Derivatives have been investigated as potent inhibitors of various enzyme classes and as anticancer agents.[1][13] Specifically, compounds containing the 2-morpholinothiazole structure have demonstrated significant cytotoxic properties against cancer cell lines.[3][4]

By using Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate , a researcher can readily attach this bioactive fragment to other molecules to create:

  • Targeted Drug Conjugates: Linking the thiazole moiety to a targeting ligand (e.g., an antibody or peptide) to deliver the cytotoxic payload specifically to cancer cells.

  • PROTACs: Incorporating the thiazole as a warhead for a novel E3 ligase or as part of a linker in a Proteolysis Targeting Chimera.

  • Activity-Based Probes: Attaching it to a reporter tag (like a fluorophore or biotin) to study its interaction with biological targets.

The PFP ester functionality provides a reliable and efficient chemical tool to explore the full therapeutic and diagnostic potential of the 2-morpholinothiazole pharmacophore.[14]

Conclusion

Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is a rationally designed chemical tool that marries a biologically relevant heterocyclic core with a highly efficient chemical handle for bioconjugation. Its synthesis is achievable through robust and well-documented chemical transformations, primarily the Hantzsch thiazole synthesis and carbodiimide-mediated esterification. The resulting activated ester provides researchers with a powerful reagent to conjugate the 2-morpholinothiazole moiety onto various substrates, facilitating the development of novel targeted therapies, chemical probes, and other advanced tools for drug discovery and chemical biology.

References

  • BroadPharm. (2022). PEG PFP Ester Reagents.
  • Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Available at: [Link]

  • El-Gazzar, A. R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Gomha, S. M., et al. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]

  • Kalhor, M., & Zarnegar, Z. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]

  • Kandeel, M. M., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • Wikipedia contributors. (2024). Pentafluorophenyl esters. Wikipedia. Available at: [Link]

  • Yamada, H., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Omega. Available at: [Link]

  • Assiri, M. A., et al. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry. Available at: [Link]

  • BASF SE, Bristol Myers Squibb Co. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent 7,408,069 B2.
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • Knak, S., et al. (2014). Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Mermer, A., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules. Available at: [Link]

  • Reddy, T. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. Available at: [Link]

  • Schmid, F., et al. (2015). Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles. Macromolecular Rapid Communications. Available at: [Link]

  • Shaker, Y. M., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]

  • Toth, G., et al. (1990). Process for the preparation of morphologically homogeneous forms of thiazole derivatives. U.S. Patent 4,894,459 A.
  • Vasanth, K., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Vedejs, E., & Luchetta, L. M. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available at: [Link]

  • Yakaiah, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]

  • Zaki, R. M., et al. (2018). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][8][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Available at: [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from analogous structures to propose a robust synthetic pathway and predict its characteristic spectroscopic signature. We will delve into the anticipated Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. Each section includes a detailed, field-proven experimental protocol and an expert interpretation of the expected spectral features, grounded in established chemical principles. This document serves as a valuable resource for the unambiguous identification and characterization of this and structurally related compounds.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The journey of a potential drug molecule from conception to clinical application is a meticulous process, with structural verification being a cornerstone of its foundation. Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate combines three key pharmacophores: a thiazole ring, a morpholine moiety, and a pentafluorophenyl ester. Thiazole derivatives are known for a wide range of biological activities. The morpholine group is often incorporated to improve physicochemical properties such as solubility and metabolic stability. The pentafluorophenyl ester serves as a reactive handle for further chemical modifications, such as amide bond formation, making it a valuable intermediate in the synthesis of compound libraries for screening.

An unambiguous understanding of the molecule's structure is paramount, and this is where spectroscopic techniques provide an indispensable toolkit. This guide will provide a detailed roadmap for confirming the successful synthesis and purity of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate.

Proposed Synthesis Pathway

A logical and efficient synthesis of the target compound can be envisioned in a two-step process, starting from commercially available starting materials. This proposed pathway is based on well-established synthetic methodologies for thiazole synthesis and esterification.

Synthesis_Pathway cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Saponification cluster_2 Step 3: Pentafluorophenyl Ester Formation Thiomorpholide 4-Thiomorpholinecarboxamide Thiazole_Ester Ethyl 2-morpholino-1,3-thiazole-5-carboxylate Thiomorpholide->Thiazole_Ester Hantzsch Thiazole Synthesis Ethanol, Reflux Ester_Halide Ethyl 2-chloro-3-oxobutanoate Ester_Halide->Thiazole_Ester Thiazole_Carboxylic_Acid 2-morpholino-1,3-thiazole-5-carboxylic acid Thiazole_Ester->Thiazole_Carboxylic_Acid 1. NaOH (aq), Reflux 2. HCl (aq) Target_Molecule Pentafluorophenyl 2-morpholino- 1,3-thiazole-5-carboxylate Thiazole_Carboxylic_Acid->Target_Molecule DCC, DMAP DCM, rt PFP_OH Pentafluorophenol PFP_OH->Target_Molecule

Caption: Proposed synthetic route for Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate.

The synthesis commences with the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core. The resulting ethyl ester is then saponified to the corresponding carboxylic acid. Finally, the carboxylic acid is activated and esterified with pentafluorophenol, likely using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) to yield the target molecule. Pentafluorophenyl esters are known to be less susceptible to spontaneous hydrolysis compared to other active esters, making them robust intermediates.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The proton NMR spectrum will be key in identifying the morpholine and thiazole protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.10s1HH-4 (thiazole)The proton on the C4 of the thiazole ring is expected to be a singlet and shifted downfield due to the electron-withdrawing effect of the adjacent ester group.
~3.80t, J ≈ 4.8 Hz4H-CH₂-O- (morpholine)The methylene protons adjacent to the oxygen atom in the morpholine ring are deshielded and appear as a triplet.[2][3]
~3.60t, J ≈ 4.8 Hz4H-CH₂-N- (morpholine)The methylene protons adjacent to the nitrogen atom are slightly more shielded than those next to the oxygen and also appear as a triplet.[2][3]
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C=O (ester)The carbonyl carbon of the ester is expected in this downfield region.[2]
~165C-2 (thiazole, C-N)The carbon of the thiazole ring attached to the morpholine nitrogen will be significantly downfield.
~145-135 (m)C-F (pentafluorophenyl)The carbons directly attached to fluorine will appear as complex multiplets due to C-F coupling.[4]
~140C-4 (thiazole)The protonated carbon of the thiazole ring.
~120C-5 (thiazole)The carbon bearing the ester group.
~66-CH₂-O- (morpholine)The carbons adjacent to the oxygen in the morpholine ring.[2][5]
~48-CH₂-N- (morpholine)The carbons adjacent to the nitrogen in the morpholine ring.[2][5]
Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is crucial for confirming the presence and integrity of the pentafluorophenyl group.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ -153m2Fortho-FThe fluorine atoms ortho to the ester linkage are expected in this region.
~ -163t, J ≈ 20 Hz1Fpara-FThe para fluorine typically appears as a triplet due to coupling with the two meta fluorines.
~ -167m2Fmeta-FThe meta fluorine atoms are expected in this region.
Experimental Protocol for NMR Spectroscopy

NMR_Workflow Sample_Prep Dissolve ~5-10 mg of sample in 0.6 mL of CDCl₃ or DMSO-d₆ Data_Acquisition Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer Sample_Prep->Data_Acquisition Processing Process the data: - Fourier Transform - Phase Correction - Baseline Correction Data_Acquisition->Processing Analysis Analyze the spectra: - Chemical Shifts - Integration - Coupling Constants Processing->Analysis Structure_Confirmation Confirm the structure of Pentafluorophenyl 2-morpholino- 1,3-thiazole-5-carboxylate Analysis->Structure_Confirmation MS_Fragmentation Molecular_Ion [M]⁺˙ m/z = 384 Fragment_1 [M - OC₆F₅]⁺ m/z = 201 Molecular_Ion->Fragment_1 - •OC₆F₅ Fragment_2 [C₆F₅O]⁺ m/z = 183 Molecular_Ion->Fragment_2 Cleavage of ester bond Fragment_3 [C₄H₈NO]⁺ m/z = 86 Fragment_1->Fragment_3 - C₃H₂NSCO

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Predicted UV-Vis Absorption

Thiazole derivatives typically exhibit UV absorption bands in the range of 250-350 nm. [6][7][8][9]The exact position of the absorption maximum (λ_max) will depend on the solvent and the substitution pattern of the thiazole ring. For Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, an absorption maximum is predicted around 280-320 nm.

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

  • Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the synthesis, identification, and characterization of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate. By combining the predictive power of analyzing analogous structures with established experimental protocols, researchers and drug development professionals can confidently verify the structure and purity of this and related novel compounds, paving the way for further investigation into their biological activities. The synergistic use of NMR, IR, MS, and UV-Vis spectroscopy, as detailed herein, represents a cornerstone of modern chemical and pharmaceutical research.

References

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • Wikipedia contributors. (2023, October 23). Pentafluorophenyl esters. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [Link]

  • ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. [Link]

  • National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR. [Link]

  • PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • ResearchGate. (2025). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]

  • ResearchGate. (2025). Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. [Link]

  • Google Patents. (n.d.).
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. [Link]

  • ResearchGate. (n.d.). The UV-vis spectra of the synthesized molecules recorded in different solvents. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Reddit. (2013). 13C NMR of pentafluorophenyl group. [Link]

  • RSC Publishing. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

  • ResearchGate. (n.d.). UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3. [Link]

  • National Center for Biotechnology Information. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

  • ResearchGate. (n.d.). 19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178 K) spectra of 1 treated with ca. 0.33 equiv of py-d 5. [Link]

  • ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • National Center for Biotechnology Information. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]

  • PubMed. (1987). Drugs derived from thiazole and imidazole or with nitrogen-carbon-sulphur or tertiary amino groups. Prediction of secondary antithyroid activity by UV/visible spectroscopy. [Link]

  • Digital Repository. (2017). Article - Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. [Link]

  • YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. [Link]

  • Oriental Journal of Chemistry. (n.d.). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-T[2][10][11]hiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. [Link]

Sources

An In-depth Technical Guide to the Solubility of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug candidate is its solubility. Poor solubility can lead to a cascade of issues, including low bioavailability, erratic dosing, and formulation difficulties, ultimately resulting in the failure of an otherwise potent compound. This guide provides a comprehensive overview of the solubility characteristics of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, a novel compound with potential therapeutic applications. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and provide a detailed, field-proven experimental protocol for its accurate determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's behavior in various solvent systems.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[1][2][3] Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate possesses a unique combination of functional groups that contribute to its overall polarity and, consequently, its solubility profile.

  • Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group known for its use in bioconjugation and peptide synthesis.[4][5] The five electron-withdrawing fluorine atoms make the phenyl ring electron-deficient, contributing to the compound's reactivity.[6][7] PFP esters are known to be less susceptible to hydrolysis compared to other active esters, but they are moisture-sensitive.[5][8] From a solubility perspective, the large, hydrophobic fluorinated ring system is expected to decrease aqueous solubility. These esters typically require dissolution in a minimal amount of an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being introduced to an aqueous environment.[8]

  • 2-morpholino-1,3-thiazole Core: The thiazole ring is a five-membered heterocyclic moiety containing both sulfur and nitrogen, contributing to the molecule's polarity.[9] The attached morpholino group, a saturated heterocycle containing both an ether linkage and a tertiary amine, is a polar functional group that can act as a hydrogen bond acceptor. This part of the molecule is expected to enhance solubility in polar solvents. Thiazole derivatives themselves are a broad class of compounds with varied biological activities and solubility profiles depending on their substituents.[10][11][12][13][14][15][16]

Overall Prediction: Based on its hybrid structure, Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is predicted to be poorly soluble in water and non-polar solvents like hexane. It is expected to exhibit moderate to good solubility in polar aprotic solvents such as DMSO, DMF, and acetonitrile, and potentially in some polar protic solvents like ethanol, although the large hydrophobic PFP group may limit solubility in the latter.

Quantitative Solubility Data

The following table summarizes the predicted and hypothetical experimental solubility of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate in a range of common laboratory solvents at ambient temperature.

SolventSolvent TypePredicted SolubilityHypothetical Experimental Value (mg/mL)
WaterPolar ProticPoor< 0.1
Phosphate-Buffered Saline (PBS, pH 7.4)Aqueous BufferPoor< 0.1
HexaneNon-polarPoor< 0.1
TolueneNon-polarPoor to Moderate1-5
Dichloromethane (DCM)Polar AproticModerate5-10
AcetonePolar AproticModerate to Good10-20
Acetonitrile (ACN)Polar AproticGood> 20
EthanolPolar ProticModerate5-10
Dimethylformamide (DMF)Polar AproticVery Good> 50
Dimethyl sulfoxide (DMSO)Polar AproticVery Good> 50

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[17][18] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.

Diagram of the Shake-Flask Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess compound B Add chosen solvent A->B to vial C Seal vial and place in shaker B->C D Agitate at constant temperature (e.g., 24-48 hours) C->D E Allow solid to settle D->E F Centrifuge or filter supernatant E->F G Extract aliquot of clear supernatant F->G H Dilute sample if necessary G->H I Quantify concentration (e.g., HPLC, UV-Vis) H->I

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate to a series of clear glass vials. An excess is visually confirmed by the presence of undissolved solid.

    • Carefully add a precise volume of each test solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[17] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[18]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).[19] Care must be taken to avoid clogging the filter and to ensure the filter material does not adsorb the compound.

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[20][21] A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

Alternative High-Throughput Method: Nephelometry

For early-stage drug discovery where a rapid assessment of solubility is required, nephelometry offers a high-throughput alternative to the shake-flask method.[22][23][24] This technique measures the turbidity or cloudiness of a solution caused by the precipitation of an insoluble compound.[25]

Diagram of the Nephelometry Workflow

G cluster_prep Preparation cluster_addition Precipitation Induction cluster_analysis Analysis A Prepare DMSO stock solution of compound B Serially dilute stock solution in microplate A->B C Add aqueous buffer to each well B->C D Incubate for a short period (e.g., 1-2 hours) C->D E Measure light scattering in a nephelometer D->E F Determine precipitation point E->F

Caption: Workflow for kinetic solubility assessment using nephelometry.

This method provides a kinetic solubility value, which is often sufficient for ranking compounds in large libraries.[26][27] The point at which the solution becomes turbid indicates the solubility limit under the specific experimental conditions.

Conclusion and Future Directions

The solubility of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is a critical parameter that will influence its development as a potential therapeutic agent. Based on its chemical structure, it is predicted to have poor aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF. The detailed shake-flask protocol provided in this guide offers a robust method for obtaining accurate thermodynamic solubility data, which is essential for formulation development and preclinical studies. For higher throughput needs, nephelometry presents a viable option for rapid kinetic solubility screening. Further studies should focus on the pH-dependent solubility profile of this compound, as ionizable groups can significantly impact solubility in biological fluids. Understanding and overcoming solubility challenges will be paramount to unlocking the full therapeutic potential of this promising molecule.

References

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.).
  • Polarity and Solubility of Organic Compounds.
  • Li, H., Hou, Y., Liu, C., Lai, Z., Ning, L., Szostak, R., Szostak, M., & An, J. (2020). Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI 2 and D 2 O as a Deuterium Source. Organic Chemistry Portal. [Link]

  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Solubility Determination of Chemicals by Nephelometry.
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.
  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024-12-09). [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

  • What is Nephelometry: Meaning & Examples. BMG Labtech. [Link]

  • Pentafluorophenyl esters. Grokipedia. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Synthesis of Thiazolyl-N-phenylmorpholine Deriv
  • Solubility and Factors Affecting Solubility. Chemistry LibreTexts. (2023-01-29). [Link]

  • solubility experimental methods.pptx. Slideshare. [Link]

  • Pentafluorophenyl esters. Wikipedia. [Link]

  • Aqueous solubility (nephelometry, PBS, pH 7.4) - US. Eurofins Discovery. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. (2018-08-31). [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications.
  • Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023-04-06). [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. (2019-05-04). [Link]

  • Solubility of Organic Compounds. (2023-08-31). [Link]

  • N-(5-Morpholino-2-arylimidazo[2,1-b][1][6][8]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. Biointerface Research in Applied Chemistry. (2021-03-22).

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. (2012-04-27). [Link]

  • Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][6][8]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry.

  • High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P

Sources

Methodological & Application

Application Note: Cell-Based Assay Protocols for Thiazole Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Thiazole Carboxylates

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Molecules incorporating this five-membered heterocycle exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][3] Thiazole carboxylate derivatives, in particular, have emerged as a versatile class of small molecules capable of modulating key cellular signaling pathways.[4] Their therapeutic potential lies in their ability to interact with specific biological targets, thereby correcting dysregulated cellular processes implicated in various diseases.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activity of novel thiazole carboxylate compounds. We move beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring that each protocol serves as a self-validating system. The protocols detailed herein will focus on two critical and frequently modulated pathways: the inhibition of the pro-inflammatory NF-κB signaling cascade and the activation of the cytoprotective Keap1-Nrf2 antioxidant response pathway.

Foundational Assays: Assessing Cell Viability and Cytotoxicity

Before delving into mechanistic studies, it is imperative to determine the effect of the thiazole carboxylate compounds on cell viability. These foundational assays are crucial for identifying the appropriate concentration range for subsequent experiments and for distinguishing between a compound's specific biological activity and its general cytotoxic effects.[5] An ideal therapeutic candidate will modulate its target pathway at concentrations that are non-toxic to the cells.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[7] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the thiazole carboxylate compound, typically in DMSO.[8][9] Perform serial dilutions in culture medium to achieve the desired final concentrations. It is advisable to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7][11]

  • Solubilization: Carefully aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[6][9] Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][11] A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Resazurin Assay for Cell Viability

The resazurin assay is a fluorescent method for monitoring cell viability. Metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[12]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well (to a final concentration of 0.15 mg/mL).[13]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[13] The optimal incubation time may vary depending on the cell type and density.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12][13]

Assay ParameterMTT AssayResazurin Assay
Principle Colorimetric (Formazan formation)Fluorometric (Resorufin formation)
Detection Absorbance at 570 nmFluorescence (Ex: 560 nm, Em: 590 nm)
Endpoint TerminalCan be non-terminal with shorter incubations
Advantages Well-established, cost-effectiveHigher sensitivity, simpler workflow
Considerations Requires a solubilization stepPotential for compound interference with fluorescence

Workflow for Assessing Thiazole Carboxylate Compounds

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Thiazole Carboxylate Stock (DMSO) C Cell Viability Assays (MTT or Resazurin) A->C B Determine Non-Toxic Concentration Range D NF-κB Inhibition Assay (Luciferase Reporter) B->D Select concentrations for mechanistic studies E Keap1-Nrf2 Activation Assay (ARE Luciferase Reporter) B->E C->B Calculate IC50 for cytotoxicity F Calculate IC50 for NF-κB Inhibition D->F G Calculate EC50 for Nrf2 Activation E->G H Determine Therapeutic Index (Cytotoxicity IC50 / Activity IC50 or EC50) F->H G->H

Caption: General experimental workflow for characterizing thiazole carboxylate compounds.

Mechanistic Assay 1: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[14] Many anti-inflammatory compounds function by inhibiting this pathway.

NF-κB Signaling Pathway and Point of Inhibition

G cluster_0 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Gene Inflammatory Gene Transcription NFkB->Gene Activates IkB_NFkB->NFkB IκB Degradation Inhibitor Thiazole Carboxylate Compound Inhibitor->IKK Inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by thiazole carboxylates.

Protocol 3: NF-κB Luciferase Reporter Gene Assay

This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of NF-κB response elements.[15][16] Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which can be quantified by measuring luminescence.

Step-by-Step Methodology:

  • Cell Line: Use a suitable cell line, such as HEK293, stably transfected with an NF-κB-luciferase reporter construct.[15][17]

  • Cell Seeding: Plate the reporter cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.

  • Compound Pre-treatment: Remove the culture medium and add medium containing your thiazole carboxylate compounds at the desired concentrations (determined from the viability assays). Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control and a vehicle (DMSO) control. Incubate for 1-2 hours.

  • Stimulation: To activate the NF-κB pathway, add TNF-α to each well to a final concentration of 5-20 ng/mL.[18][19][20] Do not add TNF-α to the negative control wells.

  • Incubation: Incubate the plate for 6-24 hours at 37°C.[15]

  • Cell Lysis and Luciferase Assay: Remove the medium. Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.[16] Measure luminescence with a plate-reading luminometer.

Mechanistic Assay 2: Keap1-Nrf2 Pathway Activation

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[21][22] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1.[23] Activators of this pathway, often electrophilic small molecules, disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[24][25]

Keap1-Nrf2 Signaling Pathway and Point of Activation

G cluster_0 Activator Thiazole Carboxylate Compound Keap1 Keap1 Activator->Keap1 Modifies Keap1_Nrf2 Keap1-Nrf2 (Complex) Keap1->Keap1_Nrf2 Dissociation Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nrf2->ARE Binds Keap1_Nrf2->Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Nrf2 Ubiquitination Gene Antioxidant Gene Transcription ARE->Gene

Caption: The Keap1-Nrf2 pathway and its activation by small molecules.

Protocol 4: ARE Luciferase Reporter Gene Assay

This assay employs a cell line, such as HepG2, containing a luciferase reporter gene driven by an ARE promoter.[24] Activation of the Nrf2 pathway will increase luciferase expression, leading to a quantifiable luminescent signal.

Step-by-Step Methodology:

  • Cell Line: Utilize a cell line like the ARE Luciferase Reporter HepG2 Cell Line.[24]

  • Cell Seeding: Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of your thiazole carboxylate compounds. Include a known Nrf2 activator, such as sulforaphane, as a positive control, and a vehicle (DMSO) control.[26][27]

  • Incubation: Incubate the cells with the compounds for 16-24 hours at 37°C.[26]

  • Cell Lysis and Luciferase Assay: Measure luciferase activity as described in Protocol 3, step 6.

Data Analysis and Interpretation

For each assay, the raw data (absorbance, fluorescence, or luminescence) should be normalized. For viability assays, express the results as a percentage of the vehicle-treated control. For reporter assays, data can be expressed as fold induction over the unstimulated or vehicle-treated control.

  • IC₅₀ (Half-maximal Inhibitory Concentration): For the NF-κB inhibition assay, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the compound that produces 50% inhibition.[5][28][29] A lower IC₅₀ value indicates greater potency.[29]

  • EC₅₀ (Half-maximal Effective Concentration): For the Keap1-Nrf2 activation assay, plot the fold induction against the logarithm of the compound concentration. The EC₅₀ is the concentration that produces 50% of the maximal response.[30]

A crucial aspect of analysis is to compare the mechanistic IC₅₀ or EC₅₀ with the IC₅₀ for cytotoxicity. A compound is considered a promising "hit" if it shows potent activity in the mechanistic assay at concentrations well below those that cause significant cell death.

References

  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS One. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Planta Med. Available at: [Link]

  • Activation of the Nrf2 Pathway by Sulforaphane Improves Hypoglycaemia-Induced Cognitive Impairment in a Rodent Model of Type 1 Diabetes. Antioxidants (Basel). Available at: [Link]

  • In vitro benchmarking of NF-κB inhibitors. Sci Rep. Available at: [Link]

  • Restoration of NF-κB Activation by Tumor Necrosis Factor Alpha Receptor Complex-Targeted MEKK3 in Receptor-Interacting Protein-Deficient Cells. Mol Cell Biol. Available at: [Link]

  • Resazurin Assay Protocol. Creative Bioarray. Available at: [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]

  • (A) TNF-α-dependent activation of a NF-κB reporter gene in HEK293 cells... ResearchGate. Available at: [Link]

  • Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation. J Med Chem. Available at: [Link]

  • Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice. J Neuroinflammation. Available at: [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]

  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. ACS Omega. Available at: [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. J Vis Exp. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Available at: [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

  • Sulforaphane regulates AngII-induced podocyte oxidative stress injury through the Nrf2-Keap1/ho-1/ROS pathway. Mol Med Rep. Available at: [Link]

  • Inhibitory effects of flavonoids on TNF-α-induced IL-8 gene expression in HEK 293 cells. BMB Rep. Available at: [Link]

  • NF-κB luciferase reporter gene assays. Bio-protocol. Available at: [Link]

  • ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). BPS Bioscience. Available at: [Link]

  • Evaluation of antioxidant activation by potential nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/Keap1 complex inhibitors. Trop J Pharm Res. Available at: [Link]

  • Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL. Mol Cell Biol. Available at: [Link]

  • The activation of the Nrf2/ARE pathway in HepG2 hepatoma cells by phytochemicals and subsequent modulation of phase II and antioxidant enzyme expression. ResearchGate. Available at: [Link]

  • HEK293 Cell Line - NF-κB Reporter (Luc). BPS Bioscience. Available at: [Link]

  • (PDF) Sulforaphane is a Nrf2-independent inhibitor of mitochondrial fission. ResearchGate. Available at: [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

  • RESAZURIN VIABILITY ASSAY. Labbox. Available at: [Link]

  • Summary of IC 50 NF-kb inhibitory values and calculated molecular descriptors for ibuprofen, pelubiprofen, and the SCIDs. ResearchGate. Available at: [Link]

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods Mol Biol. Available at: [Link]

  • RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC ) OF CANCER CELLS. p-care. Available at: [Link]

  • IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. Available at: [Link]

  • Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anticancer Agents Med Chem. Available at: [Link]

  • Antioxidant Pathway. Signosis. Available at: [Link]

  • How Does Sulforaphane Specifically Activate the Nrf2 Pathway?. Learn. Available at: [Link]

  • Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxid Med Cell Longev. Available at: [Link]

  • Sustained TNF-α stimulation leads to transcriptional memory that greatly enhances signal sensitivity and robustness. eLife. Available at: [Link]

  • INVESTIGATION INTO THE ENHANCED ACTIVATION OF THE ARE AND THE CORRELATIONS BETWEEN NRF2 AND OTHER CYTOPROTECTIVE PATHWAYS SUCH A. Liberty University. Available at: [Link]

Sources

Application Notes & Protocols: Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate as a Versatile Reagent in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the application of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate as a strategic building block in medicinal chemistry. This reagent uniquely combines three critical moieties: the pentafluorophenyl (PFP) ester for highly efficient amide coupling, the 1,3-thiazole ring, a privileged scaffold in numerous therapeutic agents[1][2][3][4][5][6][7], and the morpholine group, a well-regarded substituent for enhancing physicochemical and pharmacokinetic properties.[8][9][10] We will explore the underlying chemical principles, provide detailed protocols for its use in generating amide libraries, and discuss its application in constructing focused compound collections for hit-to-lead campaigns and structure-activity relationship (SAR) studies.

Introduction and Scientific Rationale

The convergence of combinatorial chemistry and high-throughput screening has amplified the need for robust and efficient synthetic methodologies to generate diverse molecular libraries. The title compound, Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, is not envisioned as a final drug entity but rather as a high-value, activated intermediate for drug discovery programs. Its utility stems from the strategic integration of its three core components:

  • The 1,3-Thiazole Core: The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs such as the anti-cancer agent Dasatinib.[1][3] This heterocycle is known to engage in a wide range of biological interactions and serves as a versatile scaffold for developing inhibitors for various targets, including kinases, polymerases, and other enzymes.[1][3][11][12]

  • The Morpholine Moiety: The inclusion of a morpholine ring is a common strategy in drug design to improve a compound's pharmacological profile.[8] Its basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility. Furthermore, the morpholine group can improve metabolic stability, reduce pKa, and provide favorable interactions with biological targets through hydrogen bonding.[9][10]

  • The Pentafluorophenyl (PFP) Ester: PFP esters are highly efficient acylating agents used extensively in peptide synthesis and bioconjugation.[13][14][15] They offer significant advantages over other activated esters, such as N-hydroxysuccinimide (NHS) esters, due to their high reactivity and reduced susceptibility to spontaneous hydrolysis.[14][16] This allows for rapid and clean amide bond formation under mild conditions, making them ideal for parallel synthesis and library generation.[17]

The combination of these three elements in a single reagent provides a powerful tool for medicinal chemists to rapidly synthesize libraries of 2-morpholino-1,3-thiazole-5-carboxamides, enabling the exploration of chemical space around a highly promising core scaffold.

Synthetic Strategy and Workflow

The primary application of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is as a precursor for the synthesis of diverse amide libraries. The general workflow involves a two-step process: the synthesis of the parent carboxylic acid, followed by its activation to the PFP ester, which is then used in subsequent coupling reactions.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reagent Activation & Use A Starting Materials (e.g., Morpholine, Ethyl 2-chloroacetoacetate) B Hantzsch Thiazole Synthesis A->B C Saponification B->C D 2-Morpholino-1,3-thiazole-5-carboxylic acid C->D F Pentafluorophenyl 2-morpholino- 1,3-thiazole-5-carboxylate D->F E Pentafluorophenol + DCC/EDC E->F H Parallel Amide Coupling F->H G Amine Library (R-NH2) G->H I Diverse Amide Library (2-Morpholino-1,3-thiazole-5-carboxamides) H->I

Sources

Quantitative Analysis of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate: Robust Chromatographic Methods and Validation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, a molecule featuring a thiazole core, a morpholine moiety, and a reactive pentafluorophenyl (PFP) ester. The accurate quantification of this compound is critical for reaction monitoring, purity assessment, and pharmacokinetic studies. We present two primary analytical methods: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level detection in complex biological matrices. Detailed, step-by-step protocols for method implementation, sample preparation, and validation in accordance with International Council for Harmonisation (ICH) guidelines are provided.

Introduction and Analytical Rationale

Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is a multifunctional molecule whose thiazole core is a common scaffold in pharmaceutical agents. The presence of a basic morpholine group and a highly reactive PFP ester presents unique challenges and opportunities for its analytical determination. The PFP ester, while being an excellent leaving group for synthetic reactions, is susceptible to hydrolysis, particularly under basic conditions.[1][2] Therefore, analytical methods must be developed to ensure the stability of the analyte throughout the sample preparation and analysis workflow.

The primary goals for the analytical methods are:

  • Accuracy and Precision: To ensure reliable data for decision-making in drug development.

  • Specificity: To differentiate the analyte from impurities, degradants, or endogenous matrix components.

  • Sensitivity: To enable quantification at relevant concentration levels.

  • Robustness: To ensure method performance is unaffected by small variations in experimental parameters.

This guide is structured to provide both the practical "how" and the scientific "why" behind the proposed analytical strategies.

Physicochemical Properties and Method Selection

Understanding the analyte's structure is key to designing an effective analytical method.

  • UV Chromophores: The 1,3-thiazole ring and the pentafluorophenyl group are both strong ultraviolet chromophores, making HPLC with UV or Diode-Array Detection (DAD) an excellent choice for quantification.[3]

  • Ionizable Group: The nitrogen atom in the morpholine ring is basic and can be readily protonated. This makes the molecule ideally suited for positive-mode Electrospray Ionization (ESI) in LC-MS/MS, enabling high sensitivity and selectivity.

  • Hydrolytic Instability: The PFP ester is the most reactive site. Exposure to aqueous bases or highly nucleophilic species can lead to hydrolysis to the corresponding carboxylic acid. Analytical conditions, particularly mobile phase and sample diluent pH, must be carefully controlled, favoring neutral or slightly acidic conditions.[2]

  • Solubility: The molecule is expected to be soluble in common organic solvents like acetonitrile (ACN), methanol (MeOH), and dimethyl sulfoxide (DMSO).

Based on these properties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the separation technique of choice.

Method 1: Quantitative Analysis by HPLC-UV

This method is designed as a primary tool for determining the purity and concentration of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate in bulk substance or simple formulations.

Principle of the Method

The analyte is separated from impurities on a C18 reversed-phase column using an isocratic mobile phase. A slightly acidic mobile phase is employed to ensure the consistent protonation of the morpholine moiety, leading to symmetrical peak shapes, and to preserve the integrity of the PFP ester. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard.

Detailed Experimental Protocol

3.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector.

  • C18 Reversed-Phase Column (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 5 µm particle size).[3]

  • Analytical balance, volumetric flasks, and pipettes.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (≥98% purity).

  • Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate reference standard.

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (Solvent B). For an isocratic run, pre-mix the solvents in the specified ratio (e.g., 45:55 v/v A:B). Degas the mobile phase before use.

  • Sample Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Calibration Standards (e.g., 1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the sample diluent.

3.2.3. Chromatographic Conditions

ParameterRecommended ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar small molecules.
Mobile Phase Isocratic: 45% (0.1% Formic Acid in Water) : 55% (0.1% Formic Acid in ACN)The acidic pH ensures sharp peaks for the basic morpholine group and maintains ester stability. The ACN/Water ratio should be optimized to achieve a retention time of 3-7 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times and improves peak shape.
Injection Vol. 10 µLCan be adjusted based on analyte concentration and sensitivity needs.
Detection UV at 272 nmThiazole and PFP moieties show strong absorbance in this region.[3] A full spectrum scan (200-400 nm) should be run initially to determine the optimal wavelength.
Run Time 10 minutesSufficient to elute the analyte and any common impurities.

3.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no system contamination.

  • Perform a series of injections of the calibration standards from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area against the concentration. A linear regression with a correlation coefficient (r²) > 0.999 is desired.[4]

  • Inject the unknown samples for analysis.

  • Calculate the concentration of the analyte in the samples using the linear regression equation from the calibration curve.

Method 2: High-Sensitivity Analysis by LC-MS/MS

This method is ideal for quantifying the analyte in complex matrices such as plasma or tissue homogenates, where high sensitivity and specificity are required to overcome matrix effects.[5]

Principle of the Method

Following chromatographic separation using conditions similar to the HPLC-UV method, the analyte is ionized by ESI and detected by a triple quadrupole mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

Detailed Experimental Protocol

4.2.1. Instrumentation and Materials

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters) with an ESI source.

  • LC column and reagents as described in Section 3.2.1.

  • Internal Standard (IS): An ideal IS would be a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound with different mass can be used.[3]

4.2.2. Mass Spectrometry Conditions The following parameters are starting points and must be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.

ParameterRecommended ConditionRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The basic morpholine group readily accepts a proton to form [M+H]⁺.
Precursor Ion (Q1) [M+H]⁺The mass of the protonated parent molecule.
Product Ions (Q3) To be determined experimentallyFragmentation is likely to occur at the ester bond or by cleavage of the morpholine ring. The most intense and stable fragment should be used for quantification (Quantifier), and a second for confirmation (Qualifier).
Collision Energy (CE) To be optimizedThe voltage required to induce optimal fragmentation of the precursor ion.
Source Parameters Capillary Voltage, Gas Temp., Gas FlowOptimize according to instrument manufacturer's recommendations to achieve maximum signal intensity.

4.2.3. Sample Preparation (Protein Precipitation for Plasma) Protein precipitation is a simple and effective method for cleaning up biological samples.[6]

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Analytical Method Validation Protocol (ICH Q2(R2))

A quantitative analytical method must be validated to demonstrate its suitability for the intended purpose.[7][8] The following protocol is based on the HPLC-UV method.

Validation Workflow

Validation_Workflow Start Method Development & Optimization Validation Validation Protocol Execution (ICH Q2(R2)) Start->Validation Specificity Specificity / Selectivity (Peak Purity, Blank Analysis) Validation->Specificity Linearity Linearity & Range (5-7 concentrations, r² > 0.999) Validation->Linearity Accuracy Accuracy (% Recovery at 3 levels) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Limits LOD & LOQ (S/N Ratio or Std. Dev.) Validation->Limits Robustness Robustness (Varied Flow, Temp., % Organic) Validation->Robustness Report Validation Summary Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report End Method Approved for Routine Use Report->End

Sources

Molecular docking studies of 2-morpholino-1,3-thiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to In Silico Exploration: Molecular Docking of 2-Morpholino-1,3-thiazole-5-carboxylates

Senior Application Scientist’s Foreword

The 1,3-thiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic incorporation of a morpholino group can enhance pharmacokinetic properties such as solubility and metabolic stability, making the 2-morpholino-1,3-thiazole-5-carboxylate framework a compelling starting point for novel drug discovery campaigns. This guide provides a detailed protocol for utilizing molecular docking, a powerful computational technique, to predict and analyze the binding interactions of this compound class with protein targets. By simulating the "handshake" between a small molecule and its biological receptor at an atomic level, we can prioritize synthetic efforts, rationalize structure-activity relationships (SAR), and accelerate the hit-to-lead optimization process.[4][5]

This document is structured not as a rigid manual but as a comprehensive workflow. It explains the causality behind each procedural choice, ensuring that the researcher understands not just how to perform the steps, but why they are critical for generating meaningful and reproducible results.

Section 1: The Principle of Molecular Docking

Molecular docking is fundamentally an optimization problem. It aims to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's active site.[6] The process involves two primary stages:

  • Conformational Sampling: The docking algorithm explores a vast number of possible ligand conformations and orientations within the defined binding site.

  • Scoring: A scoring function is used to estimate the binding affinity (typically as a negative value in kcal/mol) for each generated pose.[6] A more negative score generally indicates a more favorable binding interaction.

The ultimate goal is to identify the lowest-energy pose, which is predicted to be the most stable and representative of the true binding mode.[7]

Section 2: Pre-Docking Preparation: A Foundational Protocol

The quality of your input molecules directly dictates the reliability of your docking output. Garbage in, garbage out. This preparation phase is the most critical for ensuring scientific validity.

Protocol 2.1: Target Protein Preparation

The objective here is to clean a raw protein structure file (e.g., from the RCSB PDB database) and prepare it for docking calculations. We will use the example of a breast cancer-related protein (PDB ID: 2W3L) mentioned in a study involving thiazole derivatives.[8]

Rationale: Raw PDB files contain experimental artifacts like water molecules, co-solvents, and potentially multiple protein chains or conformations that are not relevant to the docking study and must be removed. The protein must be protonated correctly for the physiological pH to ensure accurate electrostatic and hydrogen bond calculations.[9]

Step-by-Step Methodology:

  • Obtain Protein Structure: Download the PDB file (e.g., 2W3L.pdb) from the .

  • Isolate the Target: Open the PDB file in a molecular visualization software like UCSF Chimera or PyMOL.[10][11] If the biological unit is a monomer, delete any additional protein chains.

  • Remove Non-Essential Molecules: Delete all water molecules (often named HOH), co-factors, and any co-crystallized ligands from the structure.[6][9] This prevents them from interfering with the docking of your novel compound.

  • Add Hydrogen Atoms: The positions of hydrogen atoms are often not resolved in crystal structures. Add hydrogens to the protein, specifying a physiological pH (e.g., 7.4) to ensure correct protonation states of acidic and basic residues like Aspartate, Glutamate, Lysine, and Histidine.[5]

  • Assign Partial Charges: Assign partial charges to all atoms in the protein. This is crucial for calculating electrostatic interactions. Common charge sets include Gasteiger or AMBER.

  • File Conversion for Docking: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina.[5] This format includes atomic coordinates, partial charges, and atom type definitions.

Protocol 2.2: Ligand Preparation (2-Morpholino-1,3-thiazole-5-carboxylates)

Rationale: The ligand must be converted to a 3D structure and its geometry optimized to find a low-energy conformation. Like the protein, it requires correct protonation and partial charges.[12]

Step-by-Step Methodology:

  • Generate 2D Structure: Draw your 2-morpholino-1,3-thiazole-5-carboxylate derivative using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.

  • Convert to 3D: Convert the 2D drawing into a 3D structure. Save this initial structure as an SDF or MOL2 file.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a semi-empirical quantum mechanical method.[13] This step finds a stable, low-energy conformation of the ligand, which is a better starting point for docking.

  • Add Hydrogens and Assign Charges: Similar to the protein, add hydrogens appropriate for pH 7.4 and assign partial charges (e.g., Gasteiger charges).

  • Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are flexible. Most tools, like AutoDock Tools, can automatically detect and define rotatable bonds. This is critical for flexible ligand docking.[12]

  • File Conversion for Docking: Save the final, prepared ligand in the PDBQT format.

Section 3: The Docking Protocol: Simulating the Interaction

This section outlines the core computational experiment using the widely-cited software AutoDock Vina.[10][13]

Protocol 3.1: Grid Box Generation

Rationale: Instead of searching the entire protein surface, we define a specific search space, known as a grid box, around the active site. The docking algorithm will only sample ligand poses within this box.[6][14] Grid-based methods pre-calculate the interaction energies of different atom types at each point on the grid, dramatically speeding up the scoring process.[15]

Step-by-Step Methodology:

  • Identify the Active Site: The binding site can be identified from the location of a co-crystallized ligand in the original PDB file or from published literature identifying key catalytic or binding residues.

  • Define the Grid Box: Using software like AutoDock Tools, center the grid box on the identified active site.

  • Set Box Dimensions: Adjust the size of the box (in x, y, and z dimensions) to be large enough to encompass the entire binding pocket and allow the ligand to rotate and translate freely. A common practice is to add a buffer of 5-10 Å around the known ligand or key residues.[5]

  • Save the Grid Configuration: Save the coordinates of the box center and its dimensions. This information is required to run the docking simulation.

Workflow for Molecular Docking

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB 1. Obtain Protein (PDB) CleanPDB 3. Clean Protein (Remove Water, etc.) PDB->CleanPDB Ligand2D 2. Draw Ligand (2D) Ligand3D 4. Generate 3D Ligand & Energy Minimize Ligand2D->Ligand3D PrepPDB 5. Add H, Assign Charges (Protein -> PDBQT) CleanPDB->PrepPDB PrepLig 6. Add H, Assign Charges (Ligand -> PDBQT) Ligand3D->PrepLig Grid 7. Define Grid Box (Active Site) PrepPDB->Grid PrepLig->Grid Dock 8. Run Docking (AutoDock Vina) Grid->Dock Results 9. Obtain Docking Poses & Binding Energies Dock->Results Validate 10. Protocol Validation (Re-docking) Results->Validate Visualize 11. Visualize Interactions (PyMOL, Chimera) Results->Visualize Analyze 12. Analyze Interactions & Rank Compounds Visualize->Analyze

Caption: A comprehensive workflow for molecular docking studies.

Protocol 3.2: Running the Docking Simulation

Rationale: This step executes the docking algorithm, which will systematically place the prepared ligand into the grid box, evaluate its interactions, and rank the resulting poses.

Step-by-Step Methodology:

  • Prepare Configuration File: Create a text file that specifies the paths to the prepared protein (receptor.pdbqt), the prepared ligand (ligand.pdbqt), the grid box parameters (center and size), and the output file name.

  • Execute AutoDock Vina: Run the Vina executable from the command line, providing the configuration file as input.

    • Example command: vina --config config.txt --log output.log

  • Adjust Exhaustiveness (Optional): The exhaustiveness parameter controls the computational effort of the search. Higher values increase the chances of finding the optimal pose but also increase the computation time. A value of 8 is standard, but for final, rigorous calculations, increasing it may be beneficial.

Section 4: Post-Docking Analysis: From Data to Insight

Protocol 4.1: Protocol Validation

Rationale: Before docking novel compounds, you must validate your docking protocol. The most common method is "re-docking," where the co-crystallized ligand (if available) is extracted and docked back into its own receptor.[17] A successful validation is typically defined by a Root-Mean-Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[18] This confirms that your chosen parameters can accurately reproduce the experimentally observed binding mode.

Protocol 4.2: Analyzing Binding Poses and Interactions

Step-by-Step Methodology:

  • Examine Binding Energy: The primary metric is the binding energy score. Rank your series of 2-morpholino-1,3-thiazole-5-carboxylate derivatives based on this score. Lower (more negative) values suggest stronger binding affinity.[7]

  • Visualize the Best Pose: Load the prepared protein and the docked ligand output file into a visualization tool like PyMOL or Discovery Studio Visualizer.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: Identify hydrogen bond donors and acceptors on both the ligand (e.g., the morpholino oxygen, carboxylate oxygens, thiazole nitrogen) and the protein.

    • Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand (e.g., aryl substituents on the thiazole) and hydrophobic residues in the protein (e.g., Leu, Val, Phe).

    • Electrostatic Interactions: Note any salt bridges or pi-pi stacking interactions.

  • Compare with Known Inhibitors: If docking known active and inactive compounds, verify that the active compounds receive better scores and form more favorable interactions than the inactive ones. This further validates the predictive power of your model.

Key Interactions to Analyze

G cluster_interactions Interaction Types Ligand Ligand (2-Morpholino-Thiazole) Hbond Hydrogen Bonds Ligand->Hbond N, O atoms Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic Aryl/Alkyl Groups Electrostatic Electrostatic (Pi-Pi, Salt Bridge) Ligand->Electrostatic Charged Groups, Aromatic Rings VDW Van der Waals Forces Ligand->VDW Overall Shape Protein Protein Active Site Hbond->Protein Polar Residues (Ser, Thr, Asn, Gln) Hydrophobic->Protein Nonpolar Residues (Leu, Val, Phe, Trp) Electrostatic->Protein Charged/Aromatic Residues (Asp, Glu, Lys, Arg, Phe, Tyr) VDW->Protein Pocket Complementarity

Caption: Key non-covalent interactions governing ligand-protein binding.

Section 5: Data Presentation

Summarize your findings in a clear, comparative format. A table is an excellent way to present quantitative results for a series of analogues.

Table 1: Hypothetical Docking Results for a Series of 2-Morpholino-1,3-thiazole-5-carboxylate Analogues against Target 2W3L

Compound IDR-Group on ThiazoleBinding Energy (kcal/mol)Key Interacting ResiduesPredicted Interaction Type(s)
Lead-01 4-Fluorophenyl-9.2LYS-78, GLU-122, PHE-180H-Bond (carboxylate), Hydrophobic
Lead-02 4-Methoxyphenyl-8.8LYS-78, TYR-110, PHE-180H-Bond (carboxylate, methoxy)
Lead-03 3-Chlorophenyl-9.5LYS-78, GLU-122, LEU-178H-Bond (carboxylate), Halogen Bond
Lead-04 Phenyl-8.5LYS-78, PHE-180H-Bond (carboxylate), Pi-Pi Stacking
Control (Known Inactive)-6.1(Fewer significant interactions)Van der Waals only

Section 6: Conclusion and Forward Look

Molecular docking is a predictive tool, not a replacement for experimental validation. The results from these protocols should be interpreted as hypotheses about the binding mechanism of 2-morpholino-1,3-thiazole-5-carboxylates. Compounds identified as promising in silico hits, characterized by strong binding energies and logical interactions with key active site residues, become high-priority candidates for synthesis and subsequent in vitro biological evaluation. This integrated approach of computational screening followed by experimental testing is a cornerstone of modern, efficient drug discovery.

References

  • Al-Suwaidan, I. A., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF-7 Cells of New Thiazole–Thiophene Scaffolds. Molecules, 27(15), 4933. Available from: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available from: [Link]

  • Gomma, S. M., et al. (2015). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules, 21(1), 3. Available from: [Link]

  • Biotech World India. (n.d.). Molecular Docking : A short Overview and steps involved. BIOTECH WORLD INDIA. Available from: [Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?. Quora. Available from: [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]

  • Bioinformatics with BB. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Available from: [Link]

  • Galaxy Training. (2019). Protein-ligand docking. Galaxy Training Network. Available from: [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Matter Modeling Stack Exchange. Available from: [Link]

  • Salmaso, V., & Moro, S. (2018). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLoS Computational Biology, 14(5), e1006132. Available from: [Link]

  • Session 4: Introduction to in silico docking. (n.d.). ASTAR Computational Resource Centre. Available from: [Link]

  • Li, Y., et al. (2015). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 20(2), 2759-2769. Available from: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(5), 596-610. Available from: [Link]

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. ResearchGate. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2021). N-(5-Morpholino-2-arylimidazo[2,1-b][6][8][19]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Biointerface Research in Applied Chemistry, 11(3), 10593-10605. Available from: [Link]

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 19(18), 1534-1554. Available from: [Link]

  • Theoretical and Computational Biophysics Group. (n.d.). Grid Generation and Matching for Small Molecule Docking. University of Illinois Urbana-Champaign. Available from: [Link]

  • Lorber, D. M., & Shoichet, B. K. (2005). Grid-based Molecular Footprint Comparison Method for Docking and De Novo Design: Application to HIVgp41. Journal of Molecular Biology, 345(1), 125-139. Available from: [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. ETFLIN. Available from: [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. YouTube. Available from: [Link]

  • ResearchGate. (2025). Best Practices in Docking and Activity Prediction. ResearchGate. Available from: [Link]

  • YouTube. (2024). Generating grid box for Docking using Vina. YouTube. Available from: [Link]

  • YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Design, Synthesis and Molecular Docking Study for New Heterocyclic Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 123-131. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in Pentafluorophenyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pentafluorophenyl (PFP) ester synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize PFP esters in their synthetic workflows. Here, we will address common challenges and side reactions encountered during the synthesis of these valuable reagents, providing in-depth technical guidance in a user-friendly question-and-answer format. Our focus is on not just what to do, but why you're doing it, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction to Pentafluorophenyl Esters

Pentafluorophenyl esters are highly reactive acylating agents prized for their efficiency in forming amide bonds, particularly in peptide synthesis and bioconjugation.[1] The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly susceptible to nucleophilic attack, facilitating rapid and clean coupling reactions.[2] This high reactivity, however, necessitates careful control of reaction conditions to prevent the formation of unwanted byproducts. This guide will walk you through the most common side reactions and provide actionable solutions.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm seeing a significant amount of an insoluble white precipitate in my reaction mixture when using DCC as a coupling agent. What is it, and how do I deal with it?

A1: Unmasking the Usual Suspect: Dicyclohexylurea (DCU)

The insoluble white precipitate you are observing is almost certainly dicyclohexylurea (DCU), the primary byproduct of N,N'-dicyclohexylcarbodiimide (DCC) mediated coupling reactions.[3]

The Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by pentafluorophenol to form the desired PFP ester. However, the O-acylisourea can also be attacked by another molecule of the carboxylic acid, or more commonly, it can rearrange to form the highly stable and insoluble N-acylurea. The primary byproduct, however, is the urea formed from the spent DCC, which is DCU.

Troubleshooting & Protocol:

  • Filtration is Key: The most straightforward method for removing DCU is filtration, as it is largely insoluble in common organic solvents like dichloromethane (DCM) and ethyl acetate.[4]

  • Post-Reaction Cooling: To maximize the precipitation of DCU, it is often beneficial to cool the reaction mixture in an ice bath before filtration.[4]

Experimental Protocol: Removal of DCU by Filtration

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction vessel in an ice bath for 30 minutes.

  • Set up a vacuum filtration apparatus with a fritted glass funnel.

  • Filter the reaction mixture, washing the precipitate with a small amount of cold, anhydrous solvent (e.g., DCM).

  • The filtrate contains your desired PFP ester and can be carried forward to the next purification step.

Q2: I'm using DIC to avoid the solubility issues of DCU, but now I have a soluble byproduct that is difficult to remove by chromatography. What is this byproduct and how can I get rid of it?

A2: The More Soluble Culprit: Diisopropylurea (DIU) and the Persistent N-Acylurea

When you switch to N,N'-diisopropylcarbodiimide (DIC), you trade the insolubility of DCU for the higher solubility of its corresponding urea byproduct, 1,3-diisopropylurea (DIU).[5] While this prevents precipitation during the reaction, it can complicate purification. Furthermore, a more troublesome soluble byproduct, N-acylurea, can also form.[6]

The Causality:

  • DIU Formation: Similar to DCC, DIC is consumed in the reaction to form DIU. DIU is more soluble in organic solvents than DCU, making it harder to remove by simple filtration.[5]

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement via an O-to-N acyl transfer to form a stable N-acylurea.[6][7] This side reaction is irreversible and consumes your starting material, reducing the overall yield.[8]

Troubleshooting & Protocol:

  • Aqueous Washes for DIU: DIU has some water solubility, so it can often be removed with aqueous washes during workup. Washing the organic layer with dilute acid (e.g., 0.5 N HCl) followed by brine can be effective.[9]

  • Minimizing N-Acylurea Formation:

    • Temperature Control: The rearrangement to N-acylurea is often promoted by higher temperatures. Running the reaction at 0°C can significantly suppress this side reaction.[10]

    • Solvent Choice: The choice of solvent can influence the rate of N-acylurea formation. Dichloromethane has been shown to limit its formation compared to solvents like THF or dioxane.[3]

  • Chromatography: If aqueous washes are insufficient, flash column chromatography is a reliable method for separating the PFP ester from both DIU and N-acylurea.[9]

Visualizing the N-Acylurea Side Reaction

G cluster_0 Carboxylic Acid Activation cluster_1 Reaction Pathways Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DIC DIC DIC PFP_Ester Desired PFP Ester O_Acylisourea->PFP_Ester + Pentafluorophenol N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement PFP_OH Pentafluorophenol

Caption: Formation of the desired PFP ester versus the N-acylurea byproduct.

Q3: My yields are consistently low, and I suspect my PFP ester is decomposing during the aqueous workup. Is this possible?

A3: The Hydrolysis Problem: Protecting Your Product

Yes, it is highly likely that your PFP ester is hydrolyzing back to the starting carboxylic acid during aqueous workup. PFP esters are activated esters, meaning they are more susceptible to hydrolysis than simple alkyl esters, especially under basic or neutral pH conditions.[11]

The Causality: The electron-withdrawing pentafluorophenyl group that makes the ester so reactive towards amines also makes the carbonyl carbon highly electrophilic and susceptible to attack by water. This is a competing reaction that can significantly reduce your isolated yield.[11]

Troubleshooting & Protocol:

  • Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents and reagents to prevent hydrolysis during the reaction itself.

  • Minimize Contact with Water: During workup, minimize the contact time of your PFP ester with aqueous solutions. Perform any aqueous washes quickly and efficiently.

  • Acidic Washes: If an aqueous wash is necessary, use a mildly acidic solution (e.g., dilute HCl or a saturated solution of sodium bicarbonate) to suppress hydrolysis.[9] PFP esters are generally more stable at lower pH.

  • Direct Purification: If possible, consider forgoing an aqueous workup altogether. After filtering off any precipitated urea (in the case of DCC), you can directly concentrate the filtrate and purify the crude product by flash chromatography.

Data Summary: PFP Ester Stability

ConditionStabilityRationale
Anhydrous Organic SolventHighAbsence of nucleophilic water.
Aqueous, pH < 7ModerateHydrolysis is slowed under acidic conditions.
Aqueous, pH ≥ 7LowHydroxide is a potent nucleophile, leading to rapid hydrolysis.[11]
Q4: I am working with a chiral carboxylic acid, and I'm concerned about racemization during the esterification. How can I prevent this?

A4: Preserving Chirality: Strategies to Combat Racemization

Racemization is a valid concern, especially when the carboxylic acid has a stereocenter at the α-position. The activation process can facilitate the formation of an oxazolone intermediate, which is prone to racemization.[12]

The Causality: The carbodiimide-activated carboxylic acid can cyclize to form a 5(4H)-oxazolone. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a racemic mixture.

Troubleshooting & Protocol:

  • Use of Additives: The most common and effective way to suppress racemization is to add a nucleophilic agent that intercepts the O-acylisourea intermediate before it can form the oxazolone.

    • 1-Hydroxybenzotriazole (HOBt): HOBt is a classic additive that reacts with the O-acylisourea to form an HOBt-ester, which is less prone to racemization.[13]

    • Copper(II) Chloride (CuCl₂): The addition of CuCl₂ has been shown to be highly effective in suppressing racemization during carbodiimide-mediated couplings.[14]

  • Low Temperatures: As with many side reactions, lower temperatures can help to minimize the rate of oxazolone formation and subsequent racemization.

Visualizing the Racemization Pathway and Prevention

G cluster_0 Racemization Pathway cluster_1 Prevention Pathway O_Acylisourea O-Acylisourea Intermediate Oxazolone Oxazolone Intermediate O_Acylisourea->Oxazolone Cyclization HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester + HOBt Racemized_Product Racemized PFP Ester Oxazolone->Racemized_Product Enolization & Reprotonation HOBt HOBt Additive Chiral_Product Enantiopure PFP Ester HOBt_Ester->Chiral_Product + Pentafluorophenol

Caption: Interception of the O-acylisourea intermediate by HOBt to prevent racemization.

Concluding Remarks

The synthesis of pentafluorophenyl esters, while powerful, requires a nuanced understanding of the potential side reactions to achieve high yields and purity. By anticipating the formation of urea byproducts, mitigating hydrolysis, and actively preventing racemization, researchers can confidently and efficiently prepare these valuable reagents. This guide serves as a starting point for troubleshooting; always consult the primary literature for specific protocols and further insights into your particular system.

References

  • Formation of an N-acylurea from the O-acylisourea formed upon reaction... - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]

  • O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification | The Journal of Organic Chemistry - ACS Publications. (2022, January 21). [Link]

  • Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]

  • Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water - Indian Academy of Sciences. (2015). [Link]

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction - ACS Publications. (2022, October 17). [Link]

  • Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00798D. (2022, June 5). [Link]

  • How do I form an ester using pentadflurophenol? - ResearchGate. (2014, April 17). [Link]

  • synthesis of active esters using pentafluorophenol : r/Chempros - Reddit. (2022, April 1). [Link]

  • Pentafluorophenyl esters - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • PEG PFP Ester Protocol 1. Introduction 2. Product Information 3. Additional Materials Required 4. General Procedure for the PEGy - Xi'an Confluore Biological Technology Co., Ltd. (n.d.). [Link]

  • Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids | Request PDF - ResearchGate. (2007, August). [Link]

  • How can I remove DIC-urea by-product from the reaction mixture? - ResearchGate. (2015, October 24). [Link]

  • Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC - NIH. (2023, January 17). [Link]

  • Synthesis of Reactive Telechelic Polymers Based on Pentafluorophenyl Esters | Request PDF - ResearchGate. (2018, August 6). [Link]

  • Carbodiimide-Mediated Amide Formation in a Two-Phase System. A High-Yield and Low-Racemization Procedure for Peptide Synthesis. (1996). [Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method - PubMed. (1987). [Link]

  • Separation and purification applications for mutagenic impurities. (2017, June 29). [Link]

  • Technical Support Information Bulletin 1105 - Diisopropylcarbodiimide (DIC) - Aapptec Peptides. (n.d.). Retrieved January 27, 2026, from [Link]

  • pH Optimization of Amidation via Carbodiimides | Request PDF - ResearchGate. (2021, August 5). [Link]

  • Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. (2021, August 7). [Link]

Sources

Navigating the Challenges of Thiazole Compound Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and practical solutions for overcoming the poor solubility of thiazole-containing compounds in biological buffers. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, their inherent lipophilicity often presents a significant hurdle in preclinical and in vitro studies due to their low aqueous solubility. This guide will equip you with the knowledge and protocols to effectively address these challenges, ensuring the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why are my thiazole compounds consistently precipitating in my aqueous assay buffer?

A1: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, contributes to the overall lipophilicity of a molecule.[1] This characteristic, while often beneficial for cell permeability, leads to poor solubility in polar solvents like aqueous buffers. Precipitation occurs when the concentration of your compound exceeds its thermodynamic solubility limit in the specific buffer system you are using. This is a common issue, especially when diluting a high-concentration stock solution (typically in DMSO) into the final aqueous assay medium.[3]

Q2: I've prepared my thiazole compound in 100% DMSO and it's fully dissolved. Why does it crash out when I add it to my cell culture media?

A2: This phenomenon, known as "solvent-shifting," is a frequent problem. While DMSO is an excellent solvent for many nonpolar compounds, its miscibility with water can be deceptive. When a concentrated DMSO stock is introduced into an aqueous environment, the DMSO rapidly disperses, and the local solvent environment around your compound abruptly changes from organic to aqueous. If the compound's solubility in the final, predominantly aqueous, solution is low, it will precipitate.[3] It's crucial to consider the final DMSO concentration in your assay, as high concentrations can also be toxic to cells.[4][5]

Q3: Can't I just increase the DMSO concentration in my final assay to keep my compound dissolved?

A3: While tempting, increasing the DMSO concentration should be approached with caution. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[6] Some robust cell lines may tolerate up to 1%, but this must be empirically determined.[4] Higher concentrations can lead to cell membrane permeabilization, altered cellular processes, and even direct toxicity, confounding your experimental results.[5][7] Always include a vehicle control with the same final DMSO concentration as your test compounds to account for any solvent-induced effects.

Q4: How does the pH of my buffer affect the solubility of my thiazole compound?

A4: The pH of your buffer can significantly impact the solubility of ionizable compounds. The thiazole ring itself is weakly basic, with the conjugate acid having a pKa of approximately 2.5. This means that at physiological pH (around 7.4), the thiazole ring will be predominantly in its neutral, less soluble form. If your thiazole derivative contains acidic or basic functional groups, adjusting the pH of the buffer can dramatically alter its solubility. For a compound with a basic functional group, lowering the pH will increase its ionization and, consequently, its aqueous solubility. Conversely, for a compound with an acidic functional group, increasing the pH will enhance its solubility.

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

When faced with a poorly soluble thiazole compound, a systematic approach is key to finding the optimal solubilization strategy. The following guide provides a logical workflow to troubleshoot and resolve these issues.

Solubility_Troubleshooting start Start: Poorly Soluble Thiazole Compound co_solvent Step 1: Co-solvent Optimization (e.g., DMSO) start->co_solvent ph_adjustment Step 2: pH Adjustment co_solvent->ph_adjustment If precipitation persists at acceptable co-solvent % success Success: Soluble Compound in Assay Buffer co_solvent->success If soluble at non-toxic co-solvent concentration surfactants Step 3: Surfactant Addition ph_adjustment->surfactants If compound is not ionizable or pH change is not feasible ph_adjustment->success If soluble at compatible pH cyclodextrins Step 4: Cyclodextrin Complexation surfactants->cyclodextrins If surfactant interferes with the assay surfactants->success If soluble and no assay interference cyclodextrins->success If solubility is achieved failure Re-evaluate Compound or Assay cyclodextrins->failure If all methods fail

Caption: A decision-making workflow for troubleshooting the poor solubility of thiazole compounds.

In-Depth Protocols and Methodologies

Method 1: Co-solvent System Optimization

The most common initial approach is the use of a water-miscible organic co-solvent, with Dimethyl Sulfoxide (DMSO) being the most prevalent.

Causality: Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of lipophilic compounds.

Experimental Protocol: Preparing a DMSO Stock Solution and Serial Dilutions

  • Determine the Maximum Stock Concentration:

    • Start by attempting to dissolve a small, accurately weighed amount of your thiazole compound in a known volume of 100% DMSO to create a high-concentration stock (e.g., 10-50 mM).

    • If the compound does not fully dissolve, you can gently warm the solution (to no more than 37°C) or use a sonicator. If it still doesn't dissolve, you have exceeded its solubility limit in DMSO.

  • Prepare the Stock Solution:

    • Once the maximum soluble concentration is determined, prepare a fresh stock solution at or below this concentration.

  • Serial Dilution in DMSO:

    • Perform serial dilutions of your high-concentration stock in 100% DMSO to create a range of intermediate stock solutions. This is a critical step to avoid large dilution factors directly into your aqueous buffer, which can cause precipitation.

  • Final Dilution into Assay Buffer:

    • From your intermediate DMSO stocks, perform the final dilution into your pre-warmed aqueous assay buffer. It is crucial to add the DMSO stock to the buffer while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations of the compound that can lead to precipitation.

Data Presentation: Recommended Final DMSO Concentrations for Cell-Based Assays

Cell TypeRecommended Max. DMSO ConcentrationPotential Effects at Higher Concentrations
Most immortalized cell lines0.1% - 0.5%[6]Decreased viability, altered morphology[5]
Primary cells≤ 0.1%[6]Increased sensitivity to toxicity
Stem cells≤ 0.1%Can induce differentiation

Troubleshooting:

  • Precipitation upon final dilution: Try a "reverse dilution" where you add the aqueous buffer to the DMSO stock. Alternatively, perform a multi-step serial dilution in the final assay buffer.

  • Cell toxicity: Always run a vehicle control with the highest concentration of DMSO used in your experiment. If toxicity is observed, the final DMSO concentration must be lowered.

Method 2: pH Adjustment

For thiazole derivatives with ionizable functional groups, modifying the pH of the biological buffer can be a highly effective strategy.

Causality: The solubility of an ionizable compound is highly dependent on its ionization state. By shifting the pH of the solution to favor the charged (ionized) form of the molecule, its solubility in aqueous media can be significantly increased.

Experimental Protocol: Determining pH-Dependent Solubility

  • Identify Ionizable Groups: Analyze the structure of your thiazole derivative to identify any acidic or basic functional groups.

  • Prepare a Range of Buffers: Prepare your biological buffer at a range of pH values (e.g., in 0.5 pH unit increments) around the pKa of the ionizable group(s).

  • Solubility Assessment:

    • Add an excess of your compound to a small volume of each buffer.

    • Equilibrate the samples by shaking or rotating for 24-48 hours at a constant temperature.

    • Centrifuge the samples to pellet the undissolved compound.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Select Optimal pH: Choose the pH that provides the desired solubility without compromising the integrity of your assay or the biological system.

Trustworthiness: Ensure that the chosen pH is compatible with your biological assay. For example, enzyme activity and cell viability are often highly sensitive to pH changes.

Method 3: Utilizing Surfactants

Surfactants, or surface-active agents, can be employed to increase the apparent solubility of hydrophobic compounds.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate poorly soluble compounds, effectively increasing their concentration in the bulk aqueous phase.[8]

Experimental Protocol: Solubilization with Non-ionic Surfactants

Commonly used non-ionic surfactants in biological assays include Tween® 20 and Triton™ X-100.

  • Prepare Surfactant Stock Solutions: Prepare a 10% (w/v) stock solution of the chosen surfactant in your assay buffer.

  • Determine the Optimal Surfactant Concentration:

    • Prepare a series of dilutions of the surfactant stock solution in your assay buffer to create a range of final surfactant concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%).

    • Add your thiazole compound (from a concentrated DMSO stock) to each surfactant-containing buffer and visually inspect for precipitation.

  • Assay Compatibility Check: It is critical to test the effect of the chosen surfactant concentration on your assay. Run a control experiment with the surfactant alone to ensure it does not interfere with the assay signal or affect cell viability.[8][9]

Data Presentation: Properties of Common Non-ionic Surfactants

SurfactantTypical Working ConcentrationPotential Assay Interference
Tween® 200.01% - 0.1%Can interfere with some enzymatic assays and protein-protein interactions.
Triton™ X-1000.01% - 0.1%Can lyse cell membranes at higher concentrations; may affect membrane protein studies.[10][11]
Method 4: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

Causality: The hydrophobic cavity of a cyclodextrin can encapsulate a poorly soluble "guest" molecule, such as a thiazole derivative, forming an inclusion complex.[12][13] This complex has a hydrophilic exterior, rendering it soluble in aqueous solutions.[14][15]

Experimental Protocol: Preparation of a Thiazole-Cyclodextrin Inclusion Complex by Kneading

  • Select a Cyclodextrin: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD generally offers higher aqueous solubility and lower toxicity.[16]

  • Molar Ratio Determination: A 1:1 molar ratio of the thiazole compound to the cyclodextrin is a good starting point.

  • Kneading Method:

    • Place the accurately weighed cyclodextrin in a mortar.

    • Add a small amount of a 50% ethanol/water solution to the cyclodextrin and triturate to form a paste.[17]

    • Gradually add the accurately weighed thiazole compound to the paste while continuing to triturate for at least 30-60 minutes.

    • Dry the resulting paste in a desiccator or under vacuum.

    • The resulting powder is the inclusion complex, which should be tested for its solubility in your assay buffer.

Troubleshooting:

  • Low complexation efficiency: Try different cyclodextrin types or vary the molar ratio of drug to cyclodextrin.

  • Cell toxicity: While generally considered safe, some cyclodextrins can extract cholesterol from cell membranes, leading to toxicity at higher concentrations.[16][18] Always perform a toxicity assessment of the cyclodextrin alone on your cell line.

Conclusion

Overcoming the poor solubility of thiazole compounds is a critical step in the successful execution of many biological experiments. By understanding the underlying principles of solubility and systematically applying the strategies outlined in this guide—from co-solvent optimization and pH adjustment to the use of surfactants and cyclodextrins—researchers can effectively navigate these challenges. Always remember to validate your chosen solubilization method to ensure it does not interfere with your assay, and to include appropriate vehicle controls in your experiments. This rigorous approach will ultimately lead to more reliable and reproducible data, accelerating your research and development efforts.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666. [Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link]

  • Del Valle, E. M. M. (2004). Cyclodextrins and their uses: a review. Process Biochemistry, 39(9), 1033-1046. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Gala, D., & Udupa, N. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. [Link]

  • Jain, N., & Singh, B. (2017). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 5(2), 52-59.
  • Lee, M. W., Grabel, L., & Schaffer, D. V. (2011). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. CryoLetters, 32(5), 391–401. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 1-32. [Link]

  • RSC. (n.d.). Interaction of enzymes with surfactants in aqueous solution and in water-in-oil microemulsions. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Singh, R., & Sharma, P. (2020). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?. ResearchGate. [Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins.
  • Thakkar, R., & Gupta, A. K. (2022). Surfactant-Polymer Interactions: A Review. Journal of Surfactants and Detergents, 25(3), 299-315.
  • Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical reviews, 98(5), 2045-2076. [Link]

  • Zhang, L., & Xu, Y. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?. ResearchGate. [Link]

  • Molecular Biology Products. (2023, January 4). 3 Tips For Overcoming 96 Deep Well Plate Mistakes. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Pekybio. (2025, December 4). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. [Link]

  • Popova, A. A., et al. (2022). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. International Journal of Molecular Sciences, 24(1), 515. [Link]

  • da Silva, L. A. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35(6), e20240049. [Link]

  • Shen, L., et al. (2023). Analysis of the Effects of Surfactants on Extracellular Polymeric Substances. Polymers, 15(22), 4410. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • OAText. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications. [Link]

  • NIH. (n.d.). Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. [Link]

  • Wood, W. G., & Newcomb, R. D. (2000). CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH. Brain Research, 871(2), 256–263. [Link]

  • MDPI. (2023). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]

  • protocols.io. (2022, May 23). Preparation of Triton X-100 soluble and insoluble fractions of SH-SY5Y cells. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. [Link]

  • ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics. [Link]

  • NIH. (n.d.). Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes. [Link]

  • ResearchGate. (n.d.). Impact of Detergents on Membrane Protein Complex Isolation. [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?. [Link]

  • Scribd. (2021, August 2). Detergents: Triton X-100, Tween-20, and More: Type Chemicals | PDF | Sodium Dodecyl Sulfate. [Link]

  • ResearchGate. (n.d.). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. [Link]

  • MDPI. (2022, December 28). Toxicity of Different Types of Surfactants via Cellular and Enzymatic Assay Systems. [Link]

  • MDPI. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]

  • NIH. (n.d.). Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]

  • ResearchGate. (n.d.). Interactions between surfactants and hydrolytic enzymes. [Link]

  • CiteAb. (n.d.). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. [Link]

  • Molecular Biology Products. (2023, January 4). 3 Tips For Overcoming 96 Deep Well Plate Mistakes. [Link]

  • bioRxiv. (2022, October 18). Nonionic surfactants can modify the thermal stability of globular and membrane proteins interfering with the thermal proteome profiling principles to identify protein targets. [Link]

  • IJRPC. (n.d.). FORMULATION AND EVALUATION OF CYCLODEXTRIN INCLUSION COMPLEX TABLETS OF WATER INSOLUBLE DRUG-GLIMIPIRIDE. [Link]

  • MBP Inc. (2024, January 8). The Essential Guide to 96-Well PCR Plates: Cleaning, Storage, and Troubleshooting. [Link]

  • Semantic Scholar. (2021, January 25). Investigation of the Cellular Effects of Beta- Cyclodextrin Derivatives on Caco-2 Intestinal Epithelial Cells. [Link]

  • Pekybio. (2025, December 4). Essential Tips For Using 96-Well Plates: A Practical Guide For Reliable Results. [Link]

Sources

Minimizing impurities in the preparation of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate Synthesis

Welcome to the technical support guide for the synthesis of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis, focusing on practical strategies to minimize impurity formation and maximize yield and purity.

Synthetic Strategy Overview

The preparation of the target molecule is most effectively approached via a two-stage synthesis. This strategy isolates the formation of the heterocyclic core from the final activation step, providing critical purification checkpoints to ensure the quality of the final product.

  • Stage 1: Formation of the Thiazole Carboxylic Acid Core. This stage involves the construction of the 2-morpholino-1,3-thiazole-5-carboxylic acid intermediate. The Hantzsch thiazole synthesis is a robust and high-yielding method for this transformation.[1][2] It begins with the reaction of 4-morpholinothiocarboxamide with an ethyl 2-chloro-3-oxobutanoate, followed by saponification of the resulting ester to yield the key carboxylic acid intermediate.

  • Stage 2: Pentafluorophenyl (PFP) Ester Formation. The second stage is the esterification of the thiazole carboxylic acid with pentafluorophenol. This is an activation step, converting the relatively stable carboxylic acid into a highly reactive PFP ester, suitable for subsequent reactions like amide coupling.[3][4] The choice of coupling agent in this stage is critical to avoiding difficult-to-remove impurities.

Below is a workflow diagram illustrating this synthetic approach.

G cluster_0 Stage 1: Thiazole Core Synthesis cluster_1 Stage 2: PFP Ester Formation A 4-Morpholinothiocarboxamide C Hantzsch Reaction (e.g., EtOH, Reflux) A->C B Ethyl 2-chloro-3-oxobutanoate B->C D Ethyl 2-morpholino-1,3-thiazole-5-carboxylate C->D Cyclization & Dehydration E Saponification (e.g., NaOH, H2O/EtOH) D->E F 2-Morpholino-1,3-thiazole-5-carboxylic Acid E->F Hydrolysis & Acidification I Esterification (Anhydrous Solvent, e.g., DCM, DMF) F->I Key Intermediate G Pentafluorophenol G->I H Coupling Agent (e.g., DIC, EDC) H->I J Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate (Final Product) I->J

Caption: Proposed two-stage synthetic workflow.

Troubleshooting Guide: Impurity Minimization

This section addresses specific issues that may arise during synthesis, providing explanations and actionable solutions.

Stage 1: Thiazole Core Synthesis

Q1: The Hantzsch reaction yield is low, and TLC analysis shows multiple spots, including unreacted starting materials.

  • Underlying Cause & Scientific Explanation: The Hantzsch synthesis is a multi-step cascade involving an initial SN2 reaction followed by an intramolecular cyclization and dehydration.[2][5] Low yields can result from incomplete reaction, suboptimal thermal conditions, or inappropriate solvent choice. The reaction is typically heated to overcome the activation energy for the dehydration step to form the stable aromatic thiazole ring.[6]

  • Troubleshooting & Solutions:

    • Verify Reagent Quality: Ensure the α-haloketone (ethyl 2-chloro-3-oxobutanoate) has not degraded. This reagent can be unstable; use a freshly opened bottle or redistill if necessary.

    • Optimize Solvent: While ethanol is common, a mixture of ethanol and DMF can improve the solubility of starting materials and increase reaction rates, leading to higher yields.[7]

    • Temperature Control: Ensure the reaction is refluxed adequately. Monitor the internal temperature to ensure it is consistent with the boiling point of the chosen solvent.

    • Reaction Time: Hantzsch reactions can require several hours to reach completion. Monitor the reaction by TLC until the limiting starting material is consumed. For some substrates, refluxing for 6-10 hours may be necessary.[8]

Q2: After saponification and acidification, I have difficulty isolating the 2-morpholino-1,3-thiazole-5-carboxylic acid. It seems to be water-soluble.

  • Underlying Cause & Scientific Explanation: The morpholine moiety and the carboxylic acid group impart a degree of water solubility to the intermediate, especially if the pH is not optimal for precipitation. The isoelectric point of the molecule is crucial for minimizing its solubility.

  • Troubleshooting & Solutions:

    • Precise pH Adjustment: After hydrolysis, cool the basic solution in an ice bath and slowly add acid (e.g., 1M HCl). Monitor the pH carefully. The target is typically a pH around 2-4 for precipitating thiazole carboxylic acids.[9] Adding acid too quickly can create localized areas of low pH, while not adding enough will leave the product as a soluble carboxylate salt.

    • Salting Out: If the product remains in solution, add sodium chloride to saturation. This increases the ionic strength of the aqueous phase, reducing the solubility of the organic product and forcing precipitation.

    • Extraction: If precipitation fails, extract the acidified aqueous solution multiple times with a suitable organic solvent like ethyl acetate. The carboxylic acid will partition into the organic layer, which can then be dried and concentrated.

Stage 2: PFP Ester Formation

Q3: The esterification reaction is incomplete, even after prolonged reaction time. My crude product contains unreacted thiazole carboxylic acid.

  • Underlying Cause & Scientific Explanation: PFP ester formation relies on the activation of the carboxylic acid by a coupling agent. Incomplete reactions are often due to deactivation of the coupling agent by moisture or insufficient activation. PFP esters are generally less susceptible to hydrolysis than other active esters like NHS esters, but the reagents used to form them are often moisture-sensitive.[4][10][11]

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: This is the most critical parameter. Dry all glassware thoroughly. Use anhydrous solvents (e.g., DCM, DMF, or THF). Handle moisture-sensitive coupling agents under an inert atmosphere (N2 or Argon).[10]

    • Coupling Agent Choice: If using a carbodiimide like DIC (diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), consider adding an activating agent like DMAP (4-dimethylaminopyridine) in catalytic amounts. DMAP can accelerate the reaction but should be used judiciously to avoid side reactions.[12]

    • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both pentafluorophenol and the coupling agent relative to the carboxylic acid to drive the reaction to completion.

Q4: My final product is contaminated with a white, insoluble precipitate that is difficult to filter.

  • Underlying Cause & Scientific Explanation: This is a classic sign of using carbodiimide-based coupling reagents (DCC or DIC). The precipitate is the corresponding urea byproduct (dicyclohexylurea or diisopropylurea). While effective, these reagents generate byproducts that can be challenging to remove, especially on a large scale.

  • Troubleshooting & Solutions:

    • Filtration: For DCC, the dicyclohexylurea (DCU) is often poorly soluble in solvents like DCM and can be removed by filtration. However, complete removal can be difficult. Cooling the reaction mixture can sometimes improve precipitation.

    • Alternative Workup: After the reaction, concentrate the mixture, redissolve in a solvent in which the product is soluble but the urea is not (e.g., ethyl acetate), and filter again.

    • Change Coupling Agent: The most effective solution is to switch to a "zero-byproduct" or water-soluble byproduct coupling agent. EDC is a popular choice because its urea byproduct is water-soluble and can be easily removed with an aqueous wash. Other options include phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU) reagents, although these can be more expensive.

G RCOOH Thiazole-COOH Intermediate O-Acylisourea (Active Intermediate) RCOOH->Intermediate DCC DCC (Coupling Agent) DCC->Intermediate Product PFP Ester (Desired Product) Intermediate->Product Nucleophilic Attack DCU Dicyclohexylurea (DCU) (Insoluble Byproduct) Intermediate->DCU Side_Reaction N-Acylurea (Side Product) Intermediate->Side_Reaction Intramolecular Rearrangement PFP_OH Pentafluorophenol PFP_OH->Product

Caption: Formation of insoluble urea byproduct using DCC.

Frequently Asked Questions (FAQs)

Q: What is the best purification strategy for the final Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate?

A: The final product is an active ester and can be sensitive to hydrolysis on silica gel.

  • Primary Method (Recommended): Recrystallization. After an aqueous workup to remove any water-soluble byproducts, attempt recrystallization from a solvent system like ethyl acetate/hexanes or isopropanol/water.[13]

  • Secondary Method (Use with Caution): Flash column chromatography. If chromatography is necessary, use a non-protic eluent system (e.g., hexanes/ethyl acetate). Deactivate the silica gel by pre-treating it with a 1-2% solution of triethylamine in your eluent system to prevent hydrolysis of the PFP ester on the acidic silica surface.[14]

Q: How should I store the final product?

A: Pentafluorophenyl esters are moisture-sensitive.[10] Store the final, purified product in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at -20°C. The use of a desiccator is also highly recommended. Do not prepare stock solutions for long-term storage.[10]

Q: Which coupling agent is best for the PFP esterification step?

A: The "best" agent depends on your scale, budget, and purification capabilities. The table below provides a summary.

Coupling AgentProsConsMitigation Strategy
DCC/DIC Inexpensive, effective.Forms insoluble urea byproduct. Can cause side reactions.Use filtration for byproduct removal. Add HOBt to suppress side reactions.
EDC Water-soluble urea byproduct, easily removed by aqueous workup.More expensive than DCC/DIC.Perform an acidic wash (e.g., 5% citric acid), followed by a basic wash (e.g., 5% NaHCO₃).
HBTU/HATU High coupling efficiency, low side-product formation.Expensive. Amine side-reaction possible if stoichiometry is wrong.Ensure correct order of addition (activate acid first, then add amine/alcohol).

Experimental Protocols

Protocol 1: Synthesis of 2-Morpholino-1,3-thiazole-5-carboxylic Acid
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-morpholinothiocarboxamide (1.0 eq) and absolute ethanol (approx. 5 mL per mmol of thiocarboxamide).

  • Addition: While stirring, add ethyl 2-chloro-3-oxobutanoate (1.05 eq).

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress using TLC.

  • Saponification: Once the reaction is complete, cool the mixture to room temperature. Add a 2M solution of sodium hydroxide (2.5 eq) and stir at 40-50°C for 2-3 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Isolation: Cool the reaction mixture in an ice bath. Slowly acidify with 1M HCl with vigorous stirring until the pH is ~3.

  • Purification: Collect the resulting precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water and dry under vacuum to yield the carboxylic acid intermediate.

Protocol 2: Synthesis of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate (Using EDC)
  • Setup: In an oven-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve 2-morpholino-1,3-thiazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per mmol).

  • Addition of Reagents: Add pentafluorophenol (1.1 eq) followed by EDC (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 5% citric acid solution, water, and saturated sodium bicarbonate solution.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

References

  • Shaaban, M. R., et al. (2021). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Ingenta Connect. [Link]

  • El-Metwally, A. M. (2014). Synthesis of 2-Morpholino-1,3,4-thiadiazines. ResearchGate. [Link]

  • Stephenson, M. J., et al. (2021). Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. PMC. [Link]

  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Semantic Scholar. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • CUTM Courseware. Thiazole. [Link]

  • Chem Help ASAP. (2019). synthesis of thiazoles. YouTube. [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Google Patents. Processes for preparing thiazole carboxylic acids.
  • Google Patents.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. [Link]

  • Yamamoto, K., et al. (2023). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters. ACS Publications. [Link]

  • Google Patents. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • El-Sayed, N. N. E., et al. (2023). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. PubMed. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Google Patents.
  • Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

  • Reddit. synthesis of active esters using pentafluorophenol. [Link]

  • Al-Salahi, R., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Link]

  • Niner Commons. synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. [Link]

  • ResearchGate. Synthesis of morpholine based thiazoles (3–27). [Link]

  • Wikipedia. Pentafluorophenyl esters. [Link]

  • Berber, N. (2019). Synthesis of Certain New Morpholine Derivatives Bearing a Thiazole Moiety. Dergipark. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC. [Link]

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. PMC. [Link]

  • Oriental Journal of Chemistry. (2013). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[7][15][16]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. [Link]

Sources

Validation & Comparative

Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise and Perils of a Privileged Scaffold

The 2-morpholino-1,3-thiazole-5-carboxylate core is a significant scaffold in modern medicinal chemistry, recognized for its utility in the development of potent kinase inhibitors.[1][2] The title compound, Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, serves as a highly reactive intermediate, poised for the synthesis of amide libraries targeting the kinome. The pentafluorophenyl (PFP) ester is a superior activating group, demonstrating high reactivity towards nucleophiles like primary and secondary amines for efficient amide bond formation, while also exhibiting greater resistance to spontaneous hydrolysis compared to alternatives like N-hydroxysuccinimide (NHS) esters.[3][4][5]

However, the very reactivity that makes this scaffold synthetically attractive necessitates a thorough understanding of its potential for biological cross-reactivity. This guide provides a comparative analysis of the predicted cross-reactivity of kinase inhibitors derived from this core structure, discusses the implications of using a PFP ester, and outlines the experimental workflows required to validate selectivity. Our objective is to equip researchers with the foundational knowledge to anticipate and mitigate off-target effects, thereby accelerating the development of selective and safe kinase inhibitors.

The Kinase Target Landscape of the 2-Morpholino-1,3-thiazole Scaffold

Derivatives of the 2-amino-1,3-thiazole framework have a well-documented history as kinase inhibitors.[2] A notable example is Dasatinib, a potent pan-Src family kinase inhibitor that also targets BCR-ABL, c-KIT, PDGFRβ, and ephrin A receptor kinase.[6][7] The morpholino substituent is a common feature in many kinase inhibitors, often conferring favorable pharmacokinetic properties. Given this precedent, it is highly probable that amide derivatives synthesized from Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate will exhibit activity against a range of protein kinases.

The primary focus for cross-reactivity studies should therefore be on the human kinome. The high degree of structural homology within the ATP-binding site of kinases presents a significant challenge to achieving inhibitor selectivity.[8]

Predicting Cross-Reactivity: Learning from Dasatinib and Other Thiazole-Based Inhibitors

While specific experimental data for Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is not publicly available, we can predict potential off-target interactions by examining the selectivity profile of structurally related, well-characterized inhibitors like Dasatinib.

Dasatinib's Off-Target Profile:

Dasatinib, despite its efficacy, is known to have a range of off-target effects, which can lead to adverse events in patients.[6][9] These off-target activities, however, are also being explored for potential therapeutic benefits in other diseases, such as bone disorders.[9] Documented off-targets for Dasatinib and other thiazole-based inhibitors provide a rational starting point for predicting the cross-reactivity of novel derivatives.

Table 1: Potential Off-Targets for Kinase Inhibitors Derived from the 2-Morpholino-1,3-thiazole Scaffold

Kinase FamilyRepresentative Off-TargetsRationale for Potential Cross-Reactivity
Src Family Kinases LYN, FGR, HCK, BLK, FYNHigh structural homology within the family; Dasatinib is a pan-Src inhibitor.
Receptor Tyrosine Kinases PDGFRβ, c-KIT, VEGFR, EGFRFrequent off-targets for ATP-competitive inhibitors.
Non-receptor Tyrosine Kinases ABL, TEC family kinasesShared structural features in the ATP-binding pocket.
Serine/Threonine Kinases Aurora Kinases, GSK3βThiazole derivatives have shown activity against these kinases.[10]

This predictive analysis underscores the necessity of comprehensive profiling to understand the true selectivity of any new chemical entity based on this scaffold.

The Dual Role of the Pentafluorophenyl Ester: Synthetic Tool vs. Potential Off-Target Liability

The PFP ester in the title compound is primarily intended as a synthetic handle for the efficient creation of amide derivatives.[4][11] Its high reactivity allows for rapid and clean amide bond formation, often without the need for coupling additives that can complicate purification.[11]

PFP_Ester_Reaction PFP_Ester Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate Amide_Product 2-morpholino-1,3-thiazole-5-carboxamide Derivative PFP_Ester->Amide_Product + Amine Primary or Secondary Amine (R-NH₂) Amine->Amide_Product Nucleophilic Acyl Substitution PFP_leaving_group Pentafluorophenol Amide_Product->PFP_leaving_group releases

Caption: Amide bond formation using the PFP ester.

While the PFP ester is designed to be a leaving group during synthesis, any residual unreacted compound introduced into a biological assay could potentially lead to non-specific covalent modification of proteins. The high electrophilicity of the activated carbonyl carbon makes it susceptible to attack by nucleophilic residues on proteins, such as lysine, serine, and threonine. This represents a form of irreversible cross-reactivity that must be carefully controlled for.

Comparison with Alternative Synthetic Strategies:

Activation MethodAdvantagesDisadvantages
Pentafluorophenyl (PFP) Ester High reactivity, stable to hydrolysis, clean reaction.[3][4]Potential for off-target covalent modification if not fully removed.
N-Hydroxysuccinimide (NHS) Ester Commonly used, well-understood reactivity.More susceptible to hydrolysis than PFP esters.[5]
Carbodiimide Coupling (e.g., EDC, DCC) Versatile for in-situ activation.Generates urea byproducts that can be difficult to remove.
Uronium/Aminium-based Reagents (e.g., HATU, HBTU) High coupling efficiency.Can be expensive, generate byproducts, and pose safety concerns.[12]

For the synthesis of focused libraries for screening, the PFP ester offers a significant advantage in terms of reaction efficiency and purification. However, stringent purification of the final amide products is critical to eliminate any unreacted starting material.

Experimental Workflow for Assessing Cross-Reactivity

A multi-tiered approach is essential for rigorously evaluating the selectivity of novel kinase inhibitors.

1. Large-Scale Kinase Panel Screening (Kinome Scanning):

The most comprehensive initial step is to screen the compound against a large panel of kinases. Several commercial services, such as Eurofins' KINOMEscan® and Reaction Biology's HotSpot™, offer screening against hundreds of human kinases.[13][14][15] These assays are typically competitive binding assays that measure the displacement of a broad-spectrum kinase inhibitor from the ATP-binding site of each kinase.[16][17]

Kinome_Scan_Workflow cluster_0 Screening Phase cluster_1 Data Analysis Test_Compound Test Inhibitor Binding_Assay Competitive Binding Assay (e.g., KINOMEscan®) Test_Compound->Binding_Assay Kinase_Panel Large Kinase Panel (~400-500 kinases) Kinase_Panel->Binding_Assay Raw_Data Binding Affinity Data (% Inhibition or Kd) Binding_Assay->Raw_Data Selectivity_Score Calculate Selectivity Score (e.g., S(35) at 1 µM) Raw_Data->Selectivity_Score Tree_Spot Visualize as Kinome Tree (TREEspot®) Selectivity_Score->Tree_Spot Primary_Targets Identify Primary Targets (High Affinity) Tree_Spot->Primary_Targets Off_Targets Identify Off-Targets (Lower Affinity) Tree_Spot->Off_Targets

Caption: Workflow for large-scale kinase inhibitor profiling.

The results are often visualized as a "TREEspot®" diagram, which maps the inhibited kinases onto a phylogenetic tree of the human kinome, providing a clear visual representation of the inhibitor's selectivity. A selectivity score can also be calculated to quantify the inhibitor's promiscuity.[18]

2. Orthogonal Validation: In Vitro Activity Assays:

Hits identified from the primary screen, including both intended targets and significant off-targets, should be validated using orthogonal, activity-based assays.[19] These assays measure the inhibition of the kinase's catalytic activity (phosphorylation of a substrate) and provide IC50 values.

Table 2: Common In Vitro Kinase Activity Assays

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assays Measures the incorporation of radioactive phosphate (³²P or ³³P) into a substrate.Gold standard, highly sensitive and direct.Requires handling of radioactive materials.
Fluorescence-Based Assays Uses fluorescently labeled substrates or antibodies to detect phosphorylation.High-throughput, non-radioactive.Prone to interference from fluorescent compounds.
Luminescence-Based Assays Measures the depletion of ATP using a luciferase/luciferin reaction.Homogeneous, high-throughput.Indirect measurement of kinase activity.
TR-FRET Assays Time-Resolved Fluorescence Resonance Energy Transfer between a labeled antibody and a labeled substrate.Homogeneous, sensitive, and robust.Requires specific reagents for each kinase.

3. Cellular Target Engagement and Phenotypic Screening:

Ultimately, it is crucial to confirm that the inhibitor engages its intended target and off-targets in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to measure target engagement in intact cells. Furthermore, phenotypic screens can help to elucidate the functional consequences of target and off-target inhibition.

Conclusion and Future Directions

Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is a valuable synthetic intermediate for the development of novel kinase inhibitors. The inherent biological activity of the 2-morpholino-1,3-thiazole scaffold makes it a "privileged" structure for kinase-directed drug discovery. However, this also brings an intrinsic risk of cross-reactivity across the highly conserved kinome.

A proactive and comprehensive approach to selectivity profiling is paramount. By leveraging predictive analysis based on existing knowledge of similar scaffolds and employing a rigorous experimental cascade, from broad kinome scanning to specific cellular assays, researchers can effectively navigate the complex landscape of kinase inhibitor selectivity. This will ultimately lead to the development of more potent, selective, and safer therapeutic agents. The careful consideration of the reactivity of the PFP ester and stringent purification of final compounds will further ensure the integrity of biological data and the successful identification of promising drug candidates.

References

  • Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. National Institutes of Health. [Link]

  • Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. PubMed. [Link]

  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. National Institutes of Health. [Link]

  • Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. National Institutes of Health. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. [Link]

  • Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PubMed Central. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Publications. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publications. [Link]

  • Pentafluorophenyl esters. Wikipedia. [Link]

  • Bioconjugation Discussion: Reasons for Choosing NHS, TFP, or PFP esters for conjugating to amines. ResearchGate. [Link]

  • Kinase Screening & Profiling Service | Drug Discovery Support. BPS Bioscience. [Link]

  • Kinase Product Solutions. Eurofins DiscoverX. [Link]

  • A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). PubMed. [Link]

  • KINOMEscan data. HMS LINCS Project. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Full article: Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Taylor & Francis Online. [Link]

  • Emerging Methods in Amide- and Peptide-Bond Formation. ResearchGate. [Link]

  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. PubMed. [Link]

  • Kinase Screening and Profiling - Guidance for Smart Cascades. Eurofins Discovery. [Link]

  • Kinase Drug Discovery Services. Reaction Biology. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Amide library formation using a “by-product-free” activation/coupling sequence.
  • Kinase Screening and Profiling Services. BPS Bioscience. [Link]

  • DiscoverX Solutions for Drug Discovery. DiscoverX. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. eScholarship.org. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.